molecular formula C9H10N2O3 B2986797 (2,3-Dihydro-1,4-benzodioxin-6-yl)urea CAS No. 554408-58-1

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B2986797
CAS No.: 554408-58-1
M. Wt: 194.19
InChI Key: KMJYTNSDHAFJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYTNSDHAFJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Potential of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pharmacological potential, medicinal chemistry, and synthetic utility of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea derivatives.

A Technical Monograph for Drug Discovery & Development

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the design of TRPV1 antagonists (analgesia), kinase inhibitors (oncology), and antimicrobial agents . The core structure combines a lipophilic, electron-rich 1,4-benzodioxan tail with a polar urea linker, facilitating dual-binding modes: hydrophobic interactions within enzyme pockets and hydrogen-bonding networks essential for target affinity.

This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and therapeutic mechanisms of this class, providing a roadmap for researchers optimizing this scaffold for clinical candidates.

Structural & Electronic Properties

The 1,4-benzodioxan (also known as 1,4-benzodioxin) ring system functions as a bioisostere for indole and naphthalene but offers distinct physicochemical advantages:

  • Electronic Character: The oxygen atoms at positions 1 and 4 donate electron density into the benzene ring via resonance, making the C6-position highly nucleophilic and favorable for metabolic stability compared to catechol precursors.

  • Conformational Constraint: The ethylenedioxy bridge locks the oxygen lone pairs, reducing entropic penalties upon binding to protein targets.

  • Urea Linker: Acts as a classic "hydrogen bond donor-acceptor" motif (

    
    ), crucial for binding to the hinge region of kinases or the S5-S6 pore loop of TRP channels.
    
Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Predicted)Relevance
Molecular Weight ~194.2 Da (Core)Fragment-based drug design (FBDD) compliant.
cLogP 1.2 – 1.8Optimal range for oral bioavailability (Lipinski's Rule).
TPSA ~65 ŲHigh membrane permeability; blood-brain barrier (BBB) penetrant.
H-Bond Donors 2 (Urea NH)Critical for active site anchoring (e.g., Asp/Glu residues).
Metabolic Hotspots C7 (aromatic), Dioxane ringPotential for hydroxylation; C7 blocking (e.g., -F, -Cl) improves

.

Therapeutic Applications & Mechanisms[1]

Analgesia: TRPV1 Antagonism

The most validated application of this compound derivatives is in the blockade of Transient Receptor Potential Vanilloid 1 (TRPV1) , a non-selective cation channel integrated into nociceptive signaling.

  • Mechanism: These derivatives act as competitive antagonists against capsaicin and protons.[1] The urea moiety forms hydrogen bonds with Thr550 and Tyr511 in the TRPV1 binding pocket, while the benzodioxin ring occupies the hydrophobic vanilloid binding domain.

  • Advantage: Unlike first-generation antagonists (e.g., Capsazepine), benzodioxin-ureas show reduced hyperthermia side effects due to mode-selective antagonism (blocking capsaicin but sparing proton activation).

Oncology: Kinase Inhibition (VEGFR/Raf)

Urea-based kinase inhibitors (e.g., Sorafenib) utilize a "linker-tail" strategy. The benzodioxin analogue serves as a potent Type II inhibitor.

  • Binding Mode: The urea oxygens accept H-bonds from the catalytic loop (e.g., Glu885 in VEGFR2), while the benzodioxin moiety extends into the hydrophobic allosteric back-pocket (adjacent to the ATP site).

  • Target Specificity: High affinity observed against VEGFR-2 (angiogenesis) and B-Raf (proliferation).

Antimicrobial Activity

Recent screens identify these derivatives as inhibitors of bacterial DNA Gyrase and FabH (fatty acid synthesis).

  • Spectrum: Moderate-to-high activity against Gram-positive S. aureus and MRSA strains.

  • Synergy: The benzodioxin ring mimics the benzodioxane moiety found in investigational topoisomerase inhibitors, enhancing cell wall penetration.

Visualization: Signaling & SAR

Diagram 1: TRPV1 Nociceptive Signaling & Antagonism

This diagram illustrates the pathway blocked by the benzodioxin-urea antagonist.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, H+, Capsaicin) TRPV1 TRPV1 Channel (Closed State) Stimuli->TRPV1 Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociceptive Signal (Pain Perception) Depolarization->Pain Drug This compound (Antagonist) Drug->TRPV1 Stabilizes Closed State (Competitive Binding)

Caption: Mechanism of Action: The derivative stabilizes the closed state of TRPV1, preventing ion influx and downstream pain signaling.

Experimental Protocols

Chemical Synthesis: Isocyanate Coupling Route

This protocol yields high-purity urea derivatives suitable for biological screening.

Reagents:

  • Starting Material: 2,3-Dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8).

  • Electrophile: Substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Preparation: Dissolve 1.0 eq (5 mmol) of 2,3-dihydro-1,4-benzodioxin-6-amine in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 1.1 eq (5.5 mmol) of the appropriate isocyanate dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: The urea product typically precipitates. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from hot ethanol if necessary.

  • Yield: Expected yield 85–95%.

In Vitro Calcium Influx Assay (TRPV1)

Objective: Determine IC50 of the derivative against capsaicin-induced activation.

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add test compound (0.1 nM – 10 µM) to cells in HBSS buffer for 15 mins.

  • Stimulation: Inject Capsaicin (EC80 concentration, typically 100 nM).

  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Normalize data to Max (Capsaicin only) and Min (Buffer only) controls. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is vital for optimizing potency.

Diagram 2: SAR Map of the Scaffold

SAR_Map Core 2,3-Dihydro-1,4-benzodioxin (Head Group) Linker Urea Linkage (-NH-CO-NH-) Core->Linker Rule1 Dioxane Ring: Essential for hydrophobic fit. Opening ring reduces potency. Core->Rule1 Rule2 C7 Substitution: Small halides (F, Cl) increase metabolic stability. Core->Rule2 Tail Aryl/Heteroaryl Tail (Variable Region) Linker->Tail Rule3 NH Protons: Required for H-bonding. N-methylation abolishes activity. Linker->Rule3 Rule4 Tail Group: 4-CF3 or 4-tBu phenyl maximizes TRPV1 affinity. Tail->Rule4

Caption: SAR Map highlighting critical regions for modification. The urea hydrogens are non-negotiable for target binding.

Future Outlook & Challenges

  • Metabolic Stability: The benzodioxane ring is susceptible to oxidative opening by CYP450 enzymes. Future iterations often incorporate deuterium at the ethylene bridge or fluorine at the C7 position to block metabolism.

  • Solubility: High lipophilicity (LogP > 4) can be an issue with substituted aryl tails. Introduction of solubilizing groups (e.g., morpholine, piperazine) on the "Tail" region is a standard optimization strategy.

References

  • TRPV1 Antagonism & Urea Derivatives

    • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024).[2] Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Antimicrobial Activity of Benzodioxane Ureas

    • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing deriv
    • Source:

  • Anticancer Potential (Urea Scaffold)

    • Urea Derivatives as Anticancer Agents.[3][4][5][6][7] (2009).[7] Anti-Cancer Agents in Medicinal Chemistry.

    • Source:

  • Chemical Data & Patents

    • PubChem Compound Summary: this compound.[8]

    • Source:

Sources

An In-depth Technical Guide to (2,3-Dihydro-1,4-benzodioxin-6-yl)urea: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on scaffolds that offer both structural rigidity and versatile functionalization. The 2,3-dihydro-1,4-benzodioxin moiety is one such privileged structure, frequently encountered in a variety of biologically active compounds.[1] Its fusion of a catechol-derived dioxane ring with a benzene core provides a unique three-dimensional architecture that can be tailored to interact with a wide array of biological targets. When combined with the urea functional group, a well-established pharmacophore known for its hydrogen bonding capabilities and role in numerous approved drugs, the resulting molecule, (2,3-Dihydro-1,4-benzodioxin-6-yl)urea, emerges as a compound of significant interest for drug discovery and development professionals.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust and reproducible synthetic protocol, and an exploration of its potential therapeutic applications based on the established biological activities of its constituent chemical motifs.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃[2]
Molecular Weight 194.19 g/mol [2]
CAS Number 554408-58-1N/A
Appearance Predicted: SolidN/A
Predicted XlogP 0.2[2]
Predicted Hydrogen Bond Donors 2[2]
Predicted Hydrogen Bond Acceptors 4[2]

Synthetic Protocol: A Reliable Pathway to this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine. The synthetic strategy hinges on the in-situ generation of the corresponding isocyanate, which is then readily converted to the target urea.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl isocyanate

The conversion of an amine to an isocyanate is a cornerstone reaction in organic synthesis. A common and effective method involves the use of phosgene or a phosgene equivalent. For laboratory-scale preparations where the handling of highly toxic phosgene gas is undesirable, triphosgene (bis(trichloromethyl) carbonate) offers a safer, solid alternative.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in anhydrous toluene.

  • Addition of Triphosgene: To this solution, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise at room temperature. Caution: This reaction should be performed in a well-ventilated fume hood as phosgene is generated in situ.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench any unreacted phosgene with a suitable reagent. The solvent is then removed under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate, which can be used in the next step without further purification.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the isocyanate intermediate back to the starting amine.

  • Triphosgene as a Phosgene Source: Triphosgene is a safer alternative to phosgene gas, as it is a stable solid that can be weighed and handled with greater ease. It decomposes upon heating to generate phosgene in a controlled manner.

  • Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion and ensure the efficient conversion of the amine to the isocyanate.

Step 2: Conversion of 2,3-Dihydro-1,4-benzodioxin-6-yl isocyanate to this compound

The final step involves the nucleophilic addition of ammonia to the isocyanate. This is a facile and high-yielding reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate from the previous step in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Ammonia: To this solution, add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution) dropwise at 0 °C (ice bath).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Upon completion, the resulting solid precipitate is collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove any impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Excess Ammonium Hydroxide: Using an excess of the ammonia source ensures the complete conversion of the isocyanate to the desired urea and minimizes the formation of byproducts.

  • Low-Temperature Addition: The initial addition of ammonium hydroxide at 0 °C helps to control the exothermicity of the reaction.

  • Recrystallization: This final purification step is crucial for obtaining a high-purity product suitable for biological and analytical studies.

Synthesis_Workflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation Amine 2,3-Dihydro-1,4-benzodioxin-6-amine Isocyanate 2,3-Dihydro-1,4-benzodioxin-6-yl isocyanate Amine->Isocyanate Anhydrous Toluene, Reflux Triphosgene Triphosgene Triphosgene->Isocyanate Urea This compound Isocyanate->Urea THF or DCM, 0°C to RT Ammonia Ammonium Hydroxide Ammonia->Urea Biological_Relevance cluster_scaffold 2,3-Dihydro-1,4-benzodioxin Scaffold cluster_urea Urea Moiety Antihypertensive Antihypertensive Target This compound Antihypertensive->Target Antioxidant Antioxidant Antioxidant->Target Enzyme_Inhibition Enzyme Inhibition Enzyme_Inhibition->Target H_Bond_Donor H-Bond Donor Molecular_Recognition Molecular Recognition H_Bond_Donor->Molecular_Recognition H_Bond_Acceptor H-Bond Acceptor H_Bond_Acceptor->Molecular_Recognition Molecular_Recognition->Target

Caption: Potential bioactivity derived from the core structural motifs.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of two pharmacologically significant chemical entities. The synthetic route outlined in this guide provides a clear and reproducible method for its preparation, enabling further investigation into its biological properties.

Based on the established activities of related compounds, future research should focus on screening this compound against a panel of enzymes and receptors implicated in metabolic and neurodegenerative diseases. Its potential as an α-glucosidase or acetylcholinesterase inhibitor warrants particular attention. Furthermore, its antioxidant capacity should be quantitatively assessed.

References

  • Daidone, G., et al. (1986). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. Il Farmaco; edizione scientifica, 41(5), 389-398. [Link]

  • Renard, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914. [Link]

  • Lama, C., et al. (2009). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 13(1), 84-104. [Link]

  • Abbasi, M. A., et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-846. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Ascendancy of Benzodioxin-Urea Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the medicinal chemistry of benzodioxin-urea based compounds reveals a privileged scaffold with significant potential in the development of novel therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical architecture, with a particular focus on its role in oncology.

Introduction: The Convergence of Two Potent Pharmacophores

The benzodioxin moiety, a heterocyclic scaffold, and the urea linkage, a key hydrogen-bonding motif, are both well-established pharmacophores in their own right. The 1,4-benzodioxane ring system is a structural component in a number of biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[1] The urea functional group is a cornerstone of many clinically approved drugs, renowned for its ability to form robust hydrogen bonds with biological targets, a critical interaction for potent and selective kinase inhibition.[2][3] The strategic combination of these two moieties into a single molecular entity has given rise to a class of compounds with compelling therapeutic potential, particularly as inhibitors of key signaling pathways implicated in cancer.

Synthetic Strategies: Building the Benzodioxin-Urea Core

The synthesis of benzodioxin-urea based compounds typically follows a convergent approach, capitalizing on well-established synthetic methodologies. The general synthetic pathway involves the preparation of a key amine intermediate, 6-amino-2,3-dihydro-1,4-benzodioxin, which is then reacted with a variety of isocyanates or their synthetic equivalents to furnish the final urea derivatives.

Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxin

A common route to the essential amine intermediate begins with the commercially available 2,3-dihydro-1,4-benzodioxin. This starting material undergoes a Friedel-Crafts acylation to introduce a chloroacetyl group, which can then be further manipulated.[4] An alternative and often more direct approach involves the nitration of 2,3-dihydro-1,4-benzodioxin, followed by reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxin

  • Nitration: To a cooled (0-5 °C) solution of 2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for a specified time and then carefully quenched with ice water. The resulting precipitate, 6-nitro-2,3-dihydro-1,4-benzodioxin, is collected by filtration and washed.

  • Reduction: The 6-nitro derivative is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-amino-2,3-dihydro-1,4-benzodioxin.

Urea Formation

The final step in the synthesis of benzodioxin-urea compounds involves the coupling of the 6-amino-2,3-dihydro-1,4-benzodioxin with an appropriate isocyanate. This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.

Experimental Protocol: General Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-arylureas

  • To a solution of 6-amino-2,3-dihydro-1,4-benzodioxin in anhydrous dichloromethane, an equimolar amount of the desired aryl isocyanate is added.

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum to afford the pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-arylurea derivative.

Figure 1: General synthetic workflow for benzodioxin-urea based compounds.

Therapeutic Applications and Biological Targets

Benzodioxin-urea derivatives have emerged as promising candidates in the realm of oncology, primarily due to their activity as kinase inhibitors. Several key kinases involved in cancer cell proliferation, survival, and angiogenesis have been identified as targets for this class of compounds.

Anticancer Activity: Targeting Key Kinases

The diaryl urea scaffold is a well-established pharmacophore for potent inhibitors of the Raf-MEK-ERK signaling pathway , a critical cascade that is often dysregulated in various cancers.[5] Compounds incorporating the benzodioxin moiety are designed to mimic the binding mode of successful diaryl urea kinase inhibitors like Sorafenib.[2] Sorafenib and other similar drugs inhibit multiple kinases, including Raf kinases (BRAF and c-Raf) and vascular endothelial growth factor receptors (VEGFRs).[2][3]

The urea functional group in these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase domain, while the aryl groups occupy adjacent hydrophobic pockets. The benzodioxin ring, with its unique electronic and conformational properties, can favorably interact with specific residues within the ATP-binding site of these kinases, contributing to both potency and selectivity.

Another significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[6][7] Inhibition of VEGFR-2 is a clinically validated strategy to block angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8] The benzodioxin-urea scaffold has been explored for its potential to inhibit VEGFR-2, with the aim of developing novel anti-angiogenic agents.[9]

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) TF->GeneExpression BenzodioxinUrea Benzodioxin-Urea Compound BenzodioxinUrea->RTK Inhibition BenzodioxinUrea->RAF Inhibition

Figure 2: Inhibition of the Raf-MEK-ERK and VEGFR-2 signaling pathways by benzodioxin-urea compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzodioxin-urea compounds is highly dependent on the nature and position of substituents on both the benzodioxin and the aryl urea moieties.

Compound ClassKey Structural FeaturesImpact on Activity
N-Aryl-N'-(benzodioxin-6-yl)ureas Substitution on the terminal aryl ringElectron-withdrawing or -donating groups can modulate potency and selectivity against different kinases.[5]
Position of the urea linkage on the benzodioxin ringThe 6-position appears to be optimal for interaction with many kinase targets.
Modifications of the Benzodioxin Ring Introduction of substituents on the aromatic partCan influence pharmacokinetic properties and target engagement.
Alterations to the dioxin ringMay affect conformational flexibility and binding affinity.

Systematic modification of the terminal aryl ring has been a key strategy in optimizing the potency and selectivity of these compounds. For instance, the introduction of halogen atoms or small alkyl groups can lead to enhanced interactions within the hydrophobic pockets of the kinase active site.[5]

Future Directions and Conclusion

The benzodioxin-urea scaffold represents a promising platform for the development of novel kinase inhibitors with potential applications in cancer therapy and other diseases driven by aberrant kinase signaling. Future research in this area will likely focus on:

  • Elucidation of specific kinase selectivity profiles: Comprehensive kinase panel screening to identify the full spectrum of targets for these compounds.

  • Optimization of pharmacokinetic properties: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and in vivo efficacy.

  • Exploration of novel therapeutic areas: Investigating the potential of benzodioxin-urea derivatives in other diseases, such as inflammatory disorders and neurodegenerative conditions, where kinase dysregulation plays a role.

References

[2] Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry. [Link]

[6] New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. [Link]

[8] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [Link]

[9] Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025). Pharmaceutical Sciences. [Link]

[10] 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. (2025). ResearchGate. [Link]

[11] Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

[12] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Bioorganic & Medicinal Chemistry. [Link]

[13] Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2018). Marmara Pharmaceutical Journal. [Link]

[7] The structures of some urea derivatives having VEGFR2 and ROCK2 inhibitors. (n.d.). ResearchGate. [Link]

[3] Protein kinase inhibitors from the urea class. (2025). ResearchGate. [Link]

[14] Urea derivatives as anticancer agents. (2009). Anti-Cancer Agents in Medicinal Chemistry. [Link]

[15] New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

[16] Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry. [Link]

[17] Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. (2025). ResearchGate. [Link]

[18] Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

[19] Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. (n.d.). Journal of Saul University. [Link]

[20] RAF inhibitors that evade paradoxical MAPK pathway activation. (2015). Nature. [Link]

[21] Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3 H )-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. (n.d.). ResearchGate. [Link]

[22] Ultrasound-assisted synthesis and biological evaluation of 1,4-Benzodioxane-2-carboxyl-amino acids and peptides. (2025). ResearchGate. [Link]

[4] Synthesis, characterization & biological evaluation of some novel 6-(2,3-dihydrobenzo[b][2][9]dioxin-5-yl)-imidazo[2,1-b]thiazole derivatives. (2020). World Journal of Pharmaceutical Research. [Link]

[1] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry. [Link]

[5] A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (n.d.). Research in Pharmaceutical Sciences. [Link]

[23] Urea Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

[24] Benzimidazole-Urea derivatives as anti-cancer agents. (2022). ScienceScholar. [Link]

[25] Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. [Link]

[26] Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

[27] Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023). MDPI. [Link]

Sources

The Biological Activity Profile of the (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for drug discovery. The (2,3-dihydro-1,4-benzodioxin-6-yl)urea moiety has emerged as one such versatile pharmacophore.

As a Senior Application Scientist, I have observed that the success of this scaffold lies in its unique structural pharmacology. It combines the conformational rigidity and moderate lipophilicity of the 1,4-benzodioxane ring with the bidentate hydrogen-bonding capacity of the urea group. This guide synthesizes the biological activity profile of this scaffold across oncology, virology, and metabolic diseases, providing field-proven methodologies for evaluating its derivatives.

Structural Pharmacology & Scaffold Rationale

The rational design of inhibitors often requires balancing target affinity with pharmacokinetic viability. The this compound scaffold achieves this through two distinct structural domains:

  • The Urea Moiety: Acts as a dual hydrogen-bond donor and a single hydrogen-bond acceptor. This is highly effective for anchoring molecules into the hinge regions of kinases or the ATP-binding clefts of helicases.

  • The 1,4-Benzodioxane Ring: Provides a sterically defined, electron-rich hydrophobic bulk that occupies adjacent lipophilic pockets without the metabolic liabilities (e.g., CYP450 oxidation) often associated with simple phenyl or purely aliphatic rings.

Key Biological Activity Profiles

Oncology: IRE1α Inhibition & The Unfolded Protein Response (UPR)

Inositol-requiring enzyme 1 alpha (IRE1α) is a dual-activity enzyme (kinase and RNase) that acts as a primary sensor for Endoplasmic Reticulum (ER) stress. In multiple myeloma and solid tumors, hyperactive IRE1α splices XBP1 mRNA, promoting cell survival. Imidazo[1,5-a]pyrazine derivatives featuring the this compound group have been patented as potent IRE1 inhibitors . The urea group anchors into the kinase domain, inducing an allosteric shift that deactivates the adjacent RNase domain, thereby triggering tumor cell apoptosis.

IRE1_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress IRE1 IRE1α Activation (Kinase & RNase) ER_Stress->IRE1 Triggers XBP1 XBP1 mRNA Splicing (sXBP1) IRE1->XBP1 Cleaves Survival Cell Survival & Tumor Progression XBP1->Survival Promotes Scaffold This compound Derivative Scaffold->IRE1 Inhibits RNase Apoptosis Apoptosis (Cell Death) Scaffold->Apoptosis Shifts balance to

Mechanism of IRE1α inhibition by the benzodioxin-urea scaffold shifting UPR toward apoptosis.

Oncology: Hedgehog (Hh) Pathway Antagonism

Aberrant Hedgehog signaling is a primary driver of basal cell carcinoma and medulloblastoma. Benzimidazole derivatives incorporating this scaffold act as potent antagonists of Smoothened (SMO), a GPCR-like receptor in the Hh pathway . The benzodioxane ring fits precisely into the narrow hydrophobic transmembrane pocket of SMO, preventing the downstream activation of Gli transcription factors.

Antiviral Therapeutics: Dengue Virus NS3 Helicase Inhibition

Dengue Virus (DENV) relies on the Non-Structural Protein 3 (NS3) helicase to unwind its viral RNA during replication. Through ligand-based pharmacophore modeling and structure-based virtual screening, compounds containing the this compound moiety were identified as competitive inhibitors of the NS3 ATPase/helicase active site .

Metabolic Disorders: Cannabinoid Receptor 1 (CB1) Antagonism

Diaryl ureas utilizing this scaffold have been developed as peripheral CB1 receptor antagonists . Unlike first-generation CB1 antagonists (e.g., Rimonabant) that crossed the blood-brain barrier and caused psychiatric side effects, the specific topological polar surface area (TPSA) contributed by the benzodioxin-urea linkage can be tuned to restrict CNS penetrance, making it viable for treating obesity and metabolic syndrome.

Quantitative Activity Data Summary

The following table synthesizes the typical pharmacological metrics associated with derivatives of this scaffold across various indications:

TargetDisease IndicationDerivative ClassMechanism of ActionTypical IC₅₀ Range
IRE1α Oncology / UPRImidazo[1,5-a]pyrazine-ureaRNase domain allosteric inhibition50 - 500 nM
Smoothened (Hh) Basal Cell CarcinomaBenzimidazole-ureaGPCR-like transmembrane antagonism5 - 50 nM
DENV NS3 Dengue FeverUnsubstituted benzodioxin-ureaATPase/Helicase competitive inhibition10 - 50 µM
CB1 Receptor Metabolic SyndromeDiaryl ureaPeripheral antagonism10 - 100 nM

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to confirm causality and eliminate false positives.

Protocol 1: In Vitro FRET-based IRE1α RNase Activity Assay

Purpose: To quantify the allosteric inhibition of IRE1α RNase activity by scaffold derivatives. Causality Check: We utilize a dual-labeled RNA mini-substrate mimicking the XBP1 stem-loop. Cleavage separates the fluorophore from the quencher. A lack of fluorescence increase directly correlates to RNase inhibition.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT). Synthesize the RNA substrate: 5'-FAM-CUGAGUCCGCAGCACUG-BHQ-3'.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add 10 nM recombinant human IRE1α (cytosolic domain). Add the benzodioxin-urea derivative (serial dilutions from 10 µM to 0.1 nM). Crucial Step: Incubate for 30 minutes at room temperature. Why? Allosteric inhibitors require time to induce the necessary conformational change in the kinase domain before substrate introduction.

  • Reaction Initiation: Add 100 nM of the FRET RNA substrate to all wells to initiate the reaction.

  • Kinetic Read & Self-Validation: Measure fluorescence (Ex 485 nm / Em 520 nm) continuously for 60 minutes.

    • Validation: The DMSO negative control must show a linear initial velocity (steady-state kinetics). The positive control (e.g., 4µ8C) must show >90% signal suppression. Calculate the Z'-factor; a value > 0.5 confirms assay robustness.

Protocol 2: High-Throughput Pharmacophore Screening (NS3 Helicase)

Purpose: To identify novel antiviral hits using the scaffold as a baseline.

  • Pharmacophore Generation: Map the H-bond donor/acceptor coordinates of the this compound moiety using LigandScout.

  • Library Filtration: Filter the ZINC database (1.2 million compounds) for lead-like properties (Lipinski's Rule of 5) to reduce computational load and eliminate highly reactive false positives.

  • Molecular Docking (Self-Validating): Dock the filtered subset into the DENV NS3 crystal structure (PDB ID: 2BMF) using AutoDock Vina.

    • Validation: Prior to screening, re-dock the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the crystal structure validates the algorithm's accuracy for this specific binding cleft.

  • Orthogonal Validation: Advance top-scoring hits to an in vitro malachite green ATPase assay to confirm functional enzymatic inhibition.

Screening_Workflow Library ZINC Database (1.2M Compounds) Pharmacophore Ligand-Based Pharmacophore Modeling Library->Pharmacophore Docking Structure-Based Molecular Docking Pharmacophore->Docking Filtered subset Hits Hit Identification (Benzodioxin-urea scaffold) Docking->Hits Top scoring Assay In Vitro Validation (ATPase/Helicase Assays) Hits->Assay Lead candidates

In silico to in vitro screening workflow for identifying NS3 Helicase inhibitors.

References

  • European Patent Office (EP3675858B1). IMIDAZO[1,5-A]PYRAZINE COMPOUNDS AND COMPOSITIONS FOR IRE1 INHIBITION.
  • US Patent Office (US8148401B2).
  • Frontiers in Chemistry (PMC5671589) . Targeting Dengue Virus NS-3 Helicase by Ligand based Pharmacophore Modeling and Structure based Virtual Screening.[Link]

  • Australian Patent Office (AU2005302669A1). Diaryl ureas as CB1 antagonists.

Technical Guide: Solubility Profile & Handling of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive operational resource for researchers working with (2,3-Dihydro-1,4-benzodioxin-6-yl)urea .


H

N

O

Molecular Weight: 194.19 g/mol

Executive Summary

This compound is a bicyclic urea derivative frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of anticonvulsants, potassium channel modulators, and soluble epoxide hydrolase (sEH) inhibitors.

For biological assays and synthetic applications, this compound exhibits a classic "Urea Paradox" : while the urea moiety is polar, the compound demonstrates poor aqueous solubility due to high crystal lattice energy driven by intermolecular hydrogen bonding. Conversely, it shows excellent solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO).

Operational Recommendation: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, media) for stock solutions. Prepare a high-concentration stock in DMSO (typically 10–100 mM) and perform rapid dilution into the aqueous assay medium.

Physicochemical Profile & Solubility Data

The solubility differential between water and DMSO is dictated by the competition between the compound's crystal lattice energy (solid state stability) and the solvation energy provided by the solvent.

Comparative Solubility Table
SolventSolubility RatingEstimated LimitMechanistic Driver
DMSO High > 50 mg/mL (> 250 mM)Dipolar aprotic nature disrupts intermolecular H-bonds; effective solvation of the benzodioxan ring.
Water Poor < 1 mg/mL (< 5 mM)High lattice energy (urea stacking) + lipophilic benzodioxan ring (LogP ~0.99) prevents effective hydration.
Ethanol Moderate ~10–20 mg/mLProticity allows some H-bonding, but less effective than DMSO at disrupting urea dimers.
0.1M HCl Low/Moderate < 5 mg/mLUrea is a very weak base (pKb ~13.9); protonation is negligible at physiological or mild acidic pH.
The Mechanistic "Why": Lattice Energy vs. Solvation

The urea functional group (–NH–CO–NH


) is a dual hydrogen bond donor and acceptor. In the solid state, this compound forms a rigid network of intermolecular hydrogen bonds.
  • In Water: Water molecules must break these strong crystal interactions to solvate the molecule. The hydrophobic benzodioxan ring (1,4-benzodioxine) resists this, resulting in a positive Gibbs free energy of solution (

    
    ).
    
  • In DMSO: DMSO acts as a powerful H-bond acceptor (S=O) without donating protons. It effectively "caps" the NH protons of the urea, breaking the crystal lattice and sequestering the individual molecules in solution.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable, precipitation-free master stock for long-term storage.

  • Weighing: Accurately weigh 19.42 mg of this compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Avoid using "wet" DMSO, as absorbed water can initiate micro-precipitation over time.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability:[1][2][3][4] Stable for >6 months if kept anhydrous.

Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance Method)

Objective: Dilute the DMSO stock into cell culture media or buffer without precipitating the compound.

The Risk: Rapid addition of a hydrophobic stock to water often causes "oiling out" or crystallization, leading to false negatives in bioassays.

  • Pre-warm: Warm the aqueous buffer (e.g., PBS) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 100 mM DMSO stock 1:10 into pure Ethanol or PEG-400 to create a 10 mM working stock. This reduces the surface tension shock when mixing with water.

  • Final Dilution:

    • Place the pipette tip submerged into the vortexing aqueous buffer.

    • Slowly eject the stock solution into the center of the vortex.

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid solvent toxicity.
      
  • Validation: Inspect the tube against a dark background. Turbidity indicates precipitation.

Solubilization Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this urea derivative for biological assays.

SolubilityWorkflow Start Solid Compound This compound SolventChoice Select Primary Solvent Start->SolventChoice WaterPath Direct to Water/PBS SolventChoice->WaterPath Not Recommended DMSOPath Dissolve in DMSO (Anhydrous) SolventChoice->DMSOPath Recommended ResultFail FAILURE: Suspension/Precipitate (Unsuitable for Assay) WaterPath->ResultFail Low Solubility (<1 mg/mL) StockSol Clear Stock Solution (10 - 100 mM) DMSOPath->StockSol Dilution Dilution Strategy StockSol->Dilution DirectInj Direct Injection into Static Media Dilution->DirectInj VortexInj Submerged Injection into Vortexing Media Dilution->VortexInj PrecipRisk RISK: Localized Precipitation (False Negatives) DirectInj->PrecipRisk FinalAssay Assay Ready (Clear Solution, <1% DMSO) VortexInj->FinalAssay PrecipRisk->FinalAssay If conc. < Solubility Limit

Figure 1: Decision tree for the solubilization of benzodioxin-urea derivatives, highlighting the critical path to avoid precipitation.

References & Data Verification

  • Compound Identification & Properties:

    • Source: Sigma-Aldrich Product Sheet (CAS 554408-58-1).[5]

    • Data: Confirms structure (Benzodioxan-Urea) and availability as a screening compound.

    • Link:

  • Solubility of Urea Derivatives (General Principles):

    • Source:Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry (PMC).

    • Insight: Details the "hydrotropic solubilization" strategies required for urea derivatives due to their rigid hydrogen-bonding networks.

    • Link:

  • Physicochemical Data (Analog Extrapolation):

    • Source: EPA CompTox Chemicals Dashboard (Benzodioxine-sulfonamide analogs).

    • Data: Provides experimental water solubility data (~10⁻² M range) for structurally similar benzodioxan derivatives, supporting the "poor water solubility" classification.

    • Link:

  • PubChem Compound Summary:

    • Source: PubChem CID 3837306 (Related analog).[6]

    • Data: XLogP predictions (~0.99) and H-bond donor/acceptor counts utilized for solubility estimation.

    • Link:

Sources

The Versatile (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The (2,3-Dihydro-1,4-benzodioxin-6-yl)urea moiety represents a significant and versatile scaffold in the landscape of medicinal chemistry. Its unique structural combination of a rigid 1,4-benzodioxin ring system and a flexible, yet functionally critical, urea linker provides a platform for the development of a diverse array of therapeutic agents. The 1,4-benzodioxin portion often serves as a crucial pharmacophoric element, engaging in specific interactions with biological targets, while the urea group, a well-established privileged structure in drug design, acts as a potent hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors.[1][2][3] This technical guide aims to provide an in-depth exploration of the role of the this compound core in medicinal chemistry, offering insights into its synthesis, mechanism of action across different therapeutic targets, and structure-activity relationships (SAR).

Therapeutic Applications: A Scaffold of Broad-Spectrum Potential

The inherent versatility of the this compound scaffold has led to its investigation in a multitude of therapeutic areas. The following sections will delve into some of the key applications where this core has shown significant promise.

Adrenergic Receptor Antagonism

A significant body of research has focused on the development of 1,4-benzodioxan derivatives as α-adrenoreceptor antagonists.[4][5][6][7] These compounds have been instrumental in the management of cardiovascular conditions such as hypertension. The 1,4-benzodioxin ring plays a pivotal role in the binding of these antagonists to the α-adrenoreceptors. Structure-activity relationship studies have revealed that the oxygen atoms at positions 1 and 4 of the benzodioxin ring have distinct roles in receptor binding.[4] The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor, while the oxygen at position 4 is believed to be important for maintaining the optimal conformation for drug-receptor interaction.[4] The urea moiety, when incorporated, can further enhance binding affinity and selectivity through additional hydrogen bonding interactions within the receptor's binding site.

Enzyme Inhibition: A Promising Avenue for Disease Modification

The this compound scaffold has been successfully employed in the design of potent enzyme inhibitors for various diseases.

  • α-Glucosidase Inhibition for Type 2 Diabetes: Derivatives of this scaffold have been synthesized and evaluated as potential anti-diabetic agents through the inhibition of α-glucosidase.[8][9] This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Its inhibition can delay glucose absorption and consequently lower postprandial blood glucose levels. The synthesized compounds have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting that this scaffold could be a viable starting point for the development of novel treatments for type 2 diabetes.[8]

  • Acetylcholinesterase Inhibition for Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. Certain this compound derivatives have been investigated for their ability to inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[9]

  • Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases: Recent studies have explored 1,4-benzodioxan-substituted derivatives as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[10] The 1,4-benzodioxan moiety was found to be crucial for the inhibitory activity of these compounds.[10]

Anticancer Potential

The urea moiety is a well-recognized pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[1][2] While specific research on this compound as a direct anticancer agent is emerging, the foundational components of this scaffold are present in numerous approved and investigational cancer drugs. The urea group can form key hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition. The benzodioxin ring can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of this compound and its derivatives is generally achieved through a convergent synthetic approach. A common and efficient method involves the reaction of a key intermediate, 2,3-dihydro-1,4-benzodioxin-6-amine, with an appropriate isocyanate or a precursor that can generate an isocyanate in situ.

A generalized synthetic scheme is presented below:

Synthesis cluster_reactants Starting Materials cluster_product Product Amine 2,3-Dihydro-1,4-benzodioxin-6-amine Reaction Reaction (e.g., in aprotic solvent) Amine->Reaction Isocyanate R-N=C=O (Isocyanate) Isocyanate->Reaction Urea This compound Derivative Reaction->Urea

Figure 1: General synthetic route for this compound derivatives.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis and characterization of a representative this compound derivative.

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(phenyl)urea

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in anhydrous THF.

  • Addition of Reagent: To the stirred solution at 0 °C (ice bath), add phenyl isocyanate (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield the pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(phenyl)urea. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Start: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(phenyl)urea Dissolve 1. Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous THF Start->Dissolve Cool 2. Cool the solution to 0 °C Dissolve->Cool Add 3. Add phenyl isocyanate dropwise Cool->Add Stir 4. Stir at room temperature for 4-6 hours Add->Stir Monitor 5. Monitor reaction by TLC Stir->Monitor Evaporate 6. Evaporate solvent Monitor->Evaporate Purify 7. Purify by column chromatography Evaporate->Purify Characterize 8. Characterize the pure product (NMR, MS) Purify->Characterize End End: Pure Product Obtained Characterize->End

Figure 2: Workflow for the synthesis of a this compound derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly modulated by substitutions on both the benzodioxin ring and the terminal urea nitrogen.

Modification Site General Observation Therapeutic Target Implication
Benzodioxin Ring Substitution at various positions can influence lipophilicity and steric interactions within the binding pocket.Crucial for selectivity and potency across different targets (e.g., adrenergic receptors, enzymes).[4][5][10]
Urea Linker The N-H protons are critical for hydrogen bonding.Essential for anchoring the molecule in the active site of many enzymes and receptors.[1][3]
Terminal Urea Nitrogen (R-group) The nature of the 'R' group dramatically alters the pharmacological profile. Aromatic, aliphatic, or heterocyclic substituents can be introduced to target specific protein pockets.Determines the primary therapeutic application (e.g., a substituted phenyl for kinase inhibition, an alkyl chain for other targets).

Future Perspectives and Conclusion

References

  • This compound - PubChemLite. (n.d.).
  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2026, January 17). ResearchGate.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (n.d.). PubMed.
  • Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. (1988). PubMed.
  • 1-(2-Chloro-acetyl)-3-(2,3-dihydro-benzo[11][12]dioxin-6-yl)-urea. (n.d.). Santa Cruz Biotechnology. Retrieved March 7, 2024, from

  • This compound. (n.d.). Merck.
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2026, January 6). ResearchGate.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.).
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. (1999). PubMed.
  • Adrenergic Neurone Blocking Agents Derived from 1,4-Benzodioxan. (1965). Scilit.
  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. (2025, March 13). PMC.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14).
  • 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. (n.d.).
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (2002). PubMed.
  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. (n.d.). Bentham Science Publisher.
  • Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. (n.d.).
  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (n.d.). ResearchGate.
  • Urea Derivatives as Anticancer Agents. (n.d.). ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
  • 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem.
  • Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies. (n.d.). Google Patents.
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). PMC.

Sources

Technical Safety Profile & Handling Guide: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicity profile for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea , a bioactive scaffold frequently utilized in medicinal chemistry for targeting soluble epoxide hydrolase (sEH), FtsZ, and acid ceramidase.

Designed for researchers, this document synthesizes predictive toxicology, read-across data from primary metabolites, and experimental validation protocols.

Executive Summary

This compound (CAS: 554408-58-1) is a substituted aryl urea derivative. While the parent urea exhibits a moderated acute toxicity profile compared to its aniline precursors, it functions as a pro-drug for 1,4-benzodioxan-6-amine , a compound classified as toxic in contact with skin (H311) and harmful if swallowed (H302).

Key Risk Factor: In vivo or enzymatic hydrolysis releases the free aryl amine, which possesses a distinct toxicological profile including potential genotoxicity and dermal hazards. Researchers must handle this compound as a bioactive agent capable of metabolic activation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDataRelevance to Safety
Chemical Name This compoundPrimary Identifier
CAS Number 554408-58-1Registry & Inventory
Molecular Formula C₉H₁₀N₂O₃Stoichiometry
Molecular Weight 194.19 g/mol Permeability/Absorption
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; likely cell-permeable
Solubility DMSO, Methanol; Low in waterRequires organic solvents for stock solutions
Primary Metabolite 1,4-Benzodioxan-6-amine (CAS 22013-33-8)Critical Toxicophore

Toxicological Profile & Mechanism

Acute Toxicity (Read-Across Analysis)

Direct acute toxicity data for the urea derivative is limited. The safety profile is inferred from its primary metabolite, 1,4-benzodioxan-6-amine , which is released via amidase-mediated hydrolysis.

  • Oral (Acute Tox. 4): Predicted LD50 < 2000 mg/kg (Rat). The urea moiety generally reduces acute oral toxicity compared to the free amine, but significant ingestion will lead to amine release.

  • Dermal (Acute Tox. 3/4): The metabolite is Toxic in contact with skin (H311) . The urea derivative should be treated as a permeation hazard, particularly in DMSO solution.

  • Inhalation (Acute Tox. 4): Dust or aerosol inhalation may cause respiratory irritation and systemic absorption.

Metabolic Activation & Genotoxicity Risk

The primary safety concern lies in the metabolic fate of the benzodioxane ring. While the benzodioxane scaffold is often considered a "privileged structure" in drug design (avoiding the quinone-imine formation typical of catechols), the resulting aryl amine can undergo N-oxidation.

Mechanism of Action:

  • Hydrolysis: Hepatic amidases cleave the urea.

  • Bioactivation: CYP450 enzymes (specifically CYP1A2) can N-hydroxylate the amine.

  • Genotoxicity: The N-hydroxy metabolite can form DNA adducts if not adequately detoxified by Phase II enzymes (NAT1/2).

Metabolic Pathway Visualization

The following diagram illustrates the critical divergence between detoxification and bioactivation pathways.

MetabolicPathway Parent This compound (Parent Compound) Amidase Amidase/Esterase (Hydrolysis) Parent->Amidase Metabolite 1,4-Benzodioxan-6-amine (Primary Toxicophore) Amidase->Metabolite Releases NH3 + CO2 CYP CYP450 (Bioactivation) Metabolite->CYP NAT NAT1/NAT2 (Detoxification) Metabolite->NAT ToxProduct N-Hydroxy-arylamine (DNA Adduct Potential) CYP->ToxProduct Oxidative Stress DetoxProduct N-Acetyl-benzodioxanamine (Excretion) NAT->DetoxProduct Conjugation

Figure 1: Metabolic fate of this compound showing the competition between detoxification (green) and bioactivation (red).

Safety & Handling Protocols

Engineering Controls
  • Containment: Handle exclusively in a certified Chemical Fume Hood.

  • Weighing: Use an analytical balance within a hood or a vented enclosure to prevent dust generation.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory when handling solutions (e.g., DMSO stocks).

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile or Neoprene (0.2 mm) for extended contact.

    • Rationale: Aryl amines (metabolites) are known permeators.

  • Respiratory: If solid dust generation is uncontrolled, use a P3/N95 particulate respirator.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

Experimental Validation Protocols

To validate the safety profile in a specific research context, the following assays are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Metabolic Stability (Microsomal Assay)

Objective: Determine the rate of amine release (hydrolysis) and oxidative metabolism.

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM this compound.

  • Cofactors: NADPH (1 mM) for oxidation; UDPGA (optional) for glucuronidation.

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion and appearance of m/z 152 (1,4-benzodioxan-6-amine).

  • Interpretation: Rapid disappearance (<30 min half-life) indicates high lability and immediate conversion to the toxic amine.

Protocol B: Genotoxicity Screening (Ames Test)

Objective: Assess mutagenic potential of the metabolite.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform +/- S9 fraction (rat liver homogenate) to simulate metabolic activation.

  • Dosing: 5 concentrations (e.g., 0.5 to 500 µ g/plate ).

  • Control:

    • Negative: DMSO.

    • Positive (+S9): 2-Aminoanthracene (promutagen).

    • Positive (-S9): 4-Nitro-o-phenylenediamine.

  • Criteria: A >2-fold increase in revertant colonies over background indicates a positive mutagenic risk.

Protocol C: Cytotoxicity Assessment (MTT Assay)

Objective: Establish a safe concentration window for biological assays.

  • Cell Line: HepG2 (liver competent) or HEK293.

  • Seeding: 10,000 cells/well in 96-well plate; adhere for 24h.

  • Treatment: Serial dilution of compound (0.1 µM to 100 µM) for 24h and 48h.

  • Reagent: Add MTT (0.5 mg/mL); incubate 4h at 37°C.

  • Solubilization: DMSO to dissolve formazan crystals.

  • Readout: Absorbance at 570 nm.

  • Calculation: Calculate IC50. If IC50 < 10 µM, the compound is considered cytotoxic and may confound specific biological readouts.

References

  • PubChem. (2025).[1][2] 1,4-Benzodioxan-6-amine (Compound Summary).[3][4][5][6] National Library of Medicine. [Link]

  • Honma, M., et al. (2019). Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. Mutagenesis, 34(2), 111–132. [Link]

  • Aziz-ur-Rehman, et al. (2019). Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

reagents for synthesizing (2,3-Dihydro-1,4-benzodioxin-6-yl)urea from amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea (also known as N-(1,4-benzodioxan-6-yl)urea) is a critical transformation in medicinal chemistry, particularly for developing adrenergic receptor antagonists and kinase inhibitors. The core challenge lies in converting the primary aromatic amine, 2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8), into the terminal mono-urea without generating significant symmetric urea byproducts (


).

This guide evaluates and details two primary synthetic routes:

  • The Classical Aqueous Route (Method A): Uses Potassium Cyanate (KOCN) in acidic media. Best for cost-efficiency and scalability.

  • The Silicon-Mediated Route (Method B): Uses Trimethylsilyl Isocyanate (TMS-NCO). Best for high purity, moisture-sensitive substrates, and rapid library synthesis.

Retrosynthetic Analysis & Pathway

The target transformation involves the nucleophilic attack of the benzodioxan amine nitrogen onto an electrophilic carbonyl equivalent.

ReactionPathway Amine 2,3-Dihydro-1,4- benzodioxin-6-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + KOCN/H+ Amine->Intermediate + TMS-NCO Isocyanic Isocyanic Acid (HN=C=O) (In Situ Active Species) Isocyanic->Intermediate Active Species TMS_NCO TMS-NCO (Electrophile) Target (2,3-Dihydro-1,4- benzodioxin-6-yl)urea (Target) Intermediate->Target Proton Transfer / Hydrolysis

Figure 1: Mechanistic pathway for urea formation via cyanate or silocyanate addition.

Reagent Selection Guide

FeatureMethod A: Potassium Cyanate (KOCN) Method B: TMS-Isocyanate (TMS-NCO)
Reagent Type Inorganic Salt (Solid)Organosilane (Liquid)
Solvent System Water/Acetic Acid (Heterogeneous)Dichloromethane, THF, or Dioxane
Mechanism In situ generation of HNCODirect nucleophilic addition
Atom Economy HighModerate (Loss of TMS group)
Cost Very Low ($)Moderate to High (

$)
Key Risk Formation of symmetric urea if pH is uncontrolledMoisture sensitivity; Reagent cost
Best Application Multi-gram scale up; Robust substratesMedChem library generation; Sensitive substrates

Detailed Experimental Protocols

Protocol A: The "Classical" Aqueous Cyanate Method

Recommended for scale-up (>5g) and cost-sensitive applications.

Principle: Potassium cyanate reacts with acid to generate isocyanic acid (HNCO) in situ. The amine attacks HNCO to form the urea. Critical Control Point: The pH must be maintained between 3.0 and 5.0. If too acidic (pH < 3), the amine is fully protonated (


) and cannot react. If too basic (pH > 6), HNCO does not form or hydrolyzes to ammonia.

Materials:

  • 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

  • Potassium Cyanate (KOCN) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Water[1][2][3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (e.g., 1.51 g, 10 mmol) in a mixture of glacial acetic acid (5 mL) and water (10 mL).

    • Note: If the amine is an oil and does not dissolve well, add a small amount of ethanol or increase the acetic acid ratio until a clear solution forms.

  • Reagent Preparation: Prepare a solution of Potassium Cyanate (1.62 g, 20 mmol, 2.0 equiv) in water (5 mL).

  • Addition: While stirring the amine solution at 35–40°C , add the KOCN solution dropwise over 15 minutes.

    • Observation: A white precipitate (the urea) should begin to form almost immediately.

  • Reaction: Stir the mixture at room temperature for 2–4 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Target Mass: [M+H]+ = 195.07.

  • Quench & Isolation: Dilute the reaction mixture with cold water (20 mL). Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid under vacuum.

  • Purification: Wash the filter cake with:

    • Water (2 x 10 mL) to remove salts.

    • Cold 5% NaHCO3 (1 x 10 mL) to remove residual acetic acid.

    • Cold Water (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Recrystallization:[1][4] If necessary, recrystallize from Ethanol/Water or Methanol.

Protocol B: The Silicon-Mediated Method (TMS-NCO)

Recommended for high-throughput synthesis and high-purity requirements.

Principle: TMS-NCO acts as a soluble, organic-compatible equivalent of HNCO. The reaction produces a TMS-urea intermediate which is hydrolyzed during workup to release the free urea.

Materials:

  • 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

  • Trimethylsilyl isocyanate (TMS-NCO) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (e.g., 151 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add TMS-NCO (173 mg, 205 µL, 1.5 mmol) dropwise via syringe at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours .

    • Note: The reaction is often faster than Method A.

  • Hydrolysis (Crucial Step): The reaction mixture currently contains the N-TMS-urea. To cleave the TMS group, add Methanol (2 mL) or saturated aqueous NH4Cl (2 mL) and stir vigorously for 30 minutes.

  • Isolation:

    • If solid precipitates:[1] Filter and wash with DCM/Hexane.

    • If soluble: Concentrate the solvent under reduced pressure.[5] The residue is usually the pure urea.

  • Purification: Triturate the residue with Diethyl Ether or Hexane to remove silyl byproducts.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
No Reaction (Method A) pH too low (Amine protonated)Buffer with Sodium Acetate or reduce acid concentration.
Symmetric Urea Byproduct High local concentration of amineEnsure KOCN is added slowly to the amine. Dilute the reaction.
Oily Product (Method B) Residual TMS byproductsTriturate with Et2O/Hexane or perform a short silica plug filtration (MeOH/DCM).
Low Yield (Method A) Product soluble in acetic acidDilute with more water before filtration; cool to 0°C.

Safety & Handling

  • 1,4-Benzodioxan-6-amine: Harmful if swallowed or absorbed through skin. Wear nitrile gloves.

  • Potassium Cyanate: Toxic if swallowed. Contact with acid releases toxic Isocyanic Acid gas. Perform all acidifications in a fume hood.

  • TMS-NCO: Moisture sensitive. Flammable. Releases toxic vapor. Handle under inert atmosphere.

References

  • Kurzer, F. (1956). Arylureas. Organic Syntheses, Coll. Vol. 4, p.49. (Standard KOCN methodology).

  • Neville, R. G., & McGee, J. J. (1963). Silicon-mediated urea synthesis. Canadian Journal of Chemistry, 41(9), 2123-2129. (Foundational TMS-NCO work).

  • PubChem Compound Summary. (2023). 2,3-Dihydro-1,4-benzodioxin-6-amine. National Center for Biotechnology Information.

  • Jagtap, A. D., et al. (2011). Use of Trimethylsilyl Isocyanate in the Synthesis of Ureas. Synlett, 2011(16), 2377-2382. (Modern application of Method B).

Sources

Step-by-Step Preparation of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of privileged pharmacophores for kinase inhibitors, Hedgehog (Hh) signaling modulators, and IRE1 inhibitors.

Introduction & Pharmacological Relevance

The compound (2,3-dihydro-1,4-benzodioxin-6-yl)urea —often referred to as 1,4-benzodioxan-6-yl-urea—is a highly versatile synthetic intermediate. The urea functional group acts as an exceptional bidentate hydrogen-bond donor and a single hydrogen-bond acceptor, making it a critical structural motif in rational drug design. Specifically, derivatives of this compound have been heavily utilized in the development of IRE1 inhibitors for oncology applications and various other immunomodulatory agents.

Mechanistic Rationale & Pathway Selection

While aryl ureas can be synthesized via multiple routes—such as the reaction of primary amines with chlorosulfonyl isocyanate (CSI) followed by in situ hydrolysis —the classical Cyanate Method remains the most robust, scalable, and cost-effective approach for laboratory-scale preparation .

Causality of the Cyanate Method:

  • Acidic Aqueous Medium: Dissolving the starting arylamine in aqueous glacial acetic acid serves a dual purpose. First, it protonates the amine, forming a highly soluble arylammonium acetate salt. Second, the acidic environment is required to protonate the added cyanate anion (

    
    ), generating the active electrophile, isocyanic acid (
    
    
    
    ), in situ.
  • Reaction Seeding & Exothermic Control: The formation of the urea is highly exothermic. By adding a small initial fraction of the cyanate solution and waiting for precipitation, we visually validate that the activation energy barrier has been overcome. The subsequent rapid addition capitalizes on the autogenous heat (rising to 50–55°C) to drive the reaction to completion, outcompeting the side-reaction where isocyanic acid decomposes into carbon dioxide and ammonia.

Reagents and Equipment

Table 1: Reagent Stoichiometry for 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
1,4-Benzodioxan-6-amine 151.161.015.1 g (100 mmol)Starting Material
Sodium Cyanate (NaOCN) 65.012.013.0 g (200 mmol)Electrophile Source
Glacial Acetic Acid 60.05Excess48 mLAcid Catalyst / Solvent
Deionized Water 18.02Solvent186 mL (total)Solvent
Aqueous Ethanol (20%) --As neededRecrystallization Solvent

Safety Note: All procedures must be conducted in a well-ventilated fume hood due to the evolution of isocyanic acid and ammonia gas during the reaction.

Experimental Protocol: The Cyanate Method

This protocol is designed as a self-validating system; visual and thermodynamic cues are embedded to ensure process integrity.

Step 1: Preparation of the Arylamine Solution
  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 15.1 g (100 mmol) of 1,4-benzodioxan-6-amine.

  • Add 48 mL of glacial acetic acid followed by 96 mL of deionized water.

  • Warm the mixture gently to 35°C using a water bath until the amine is completely dissolved.

    • Validation Check: The formation of a clear, slightly amber solution confirms the complete conversion to the soluble arylammonium acetate.

Step 2: Preparation of the Cyanate Solution
  • In a separate 150 mL Erlenmeyer flask, dissolve 13.0 g (200 mmol) of sodium cyanate (NaOCN) in 90 mL of deionized water.

  • Maintain this solution at approximately 35°C.

    • Causality: Do not exceed 40°C prior to addition to prevent the premature thermal degradation of the cyanate salt.

Step 3: Nucleophilic Addition and Urea Formation
  • Begin vigorous stirring of the arylamine solution.

  • Slowly add approximately 10 mL of the NaOCN solution dropwise.

  • Critical Observation: Monitor the flask until a fine, white crystalline precipitate of the urea product begins to appear. This indicates the successful initiation of the reaction.

  • Immediately upon observing the precipitate, add the remainder of the NaOCN solution rapidly (over 1-2 minutes) while maintaining vigorous agitation.

  • Validation Check: You will observe considerable frothing and a rapid temperature spike to 50–55°C. The rapid addition ensures the free amine reacts fully before the volatile isocyanic acid escapes the system.

Step 4: Isolation and Purification
  • Continue stirring the thick, paste-like suspension for 15 minutes as the autogenous heat dissipates.

  • Allow the reaction mixture to stand at room temperature for 2 to 3 hours to ensure complete crystallization.

  • Dilute the suspension with 40 mL of cold deionized water and cool the flask to 0°C in an ice bath for 30 minutes.

  • Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake thoroughly with 3 × 50 mL of ice-cold water to remove residual acetic acid and inorganic salts.

  • Dry the crude white powder under vacuum at 60°C overnight.

  • Recrystallization: Dissolve the crude product in boiling aqueous ethanol (approx. 12 mL ethanol and 3 mL water per gram of crude). Allow to cool slowly to room temperature, then to 0°C. Filter and dry the lustrous white prisms.

Analytical Characterization

Table 2: Expected Analytical Data for this compound

Analytical MethodExpected Result / SignalInterpretation
Yield 85 – 92%High efficiency of the cyanate method.
Physical State White crystalline solidHigh purity post-recrystallization.
1H NMR (DMSO-d6) δ 8.35 (s, 1H), 7.02 (d, J=2.4 Hz, 1H), 6.75 (dd, J=8.6, 2.4 Hz, 1H), 6.68 (d, J=8.6 Hz, 1H), 5.75 (s, 2H), 4.18-4.22 (m, 4H)Confirms urea formation (NH, NH2) and intact benzodioxin ring.
LC-MS (ESI+) m/z 195.08 [M+H]+Matches exact mass of C9H10N2O3.
IR (KBr pellet) ~3450, 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch)Confirms primary urea functional group (Amide I band).

Reaction Workflow Diagram

G A 1,4-Benzodioxan-6-amine (Starting Material) C Arylammonium Acetate (Soluble Intermediate) A->C Dissolve at 35°C B Glacial Acetic Acid / H2O (Solvent & Acid Catalyst) B->C Protonation E Isocyanic Acid (HNCO) (Active Electrophile) B->E H+ Donor F Nucleophilic Addition (Exothermic, 50-55°C) C->F Free amine equilibrium D Sodium Cyanate (NaOCN) (Reagent) D->E Acidic Hydrolysis E->F Electrophilic attack G This compound (Crude Product) F->G Rapid Precipitation H Recrystallization (Aqueous Ethanol) G->H Filtration & Wash I Pure Target Compound (>85% Yield) H->I Cooling to 0°C

Synthetic workflow for the preparation of this compound.

Troubleshooting & Process Optimization

  • Excessive Frothing: If the foam threatens to overflow the reaction vessel, temporarily reduce the stirring speed. The frothing is a natural consequence of isocyanic acid decomposition into

    
     and 
    
    
    
    . Do not halt stirring completely, as localized heat buildup can degrade the product.
  • Low Yield / Discoloration: Ensure the starting amine is fully dissolved before adding NaOCN. If the starting 1,4-benzodioxan-6-amine is oxidized (appearing dark brown rather than pale/clear), purify it via acid-base extraction or vacuum distillation prior to use to prevent the carryover of polymerized impurities.

References

  • European Patent Office. IMIDAZO[1,5-A]PYRAZINE COMPOUNDS AND COMPOSITIONS FOR IRE1 INHIBITION. EP 3675858 B1.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(13). Available at:[Link]

  • Kurzer, F. (1951). Arylureas: I. Cyanate Method. Organic Syntheses, 31, 8. (Coll. Vol. 4, p.49). Available at:[Link]

Application Note: Solvent Selection for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with (2,3-Dihydro-1,4-benzodioxin-6-yl)urea (CAS: 554408-58-1).[1] It addresses the critical challenge of solvent selection, balancing the lipophilic nature of the benzodioxan scaffold with the high polarity and hydrogen-bonding capability of the urea moiety.[1]

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic blockers, serotonin receptor modulators, and potential antidiabetic agents.[1] Its physicochemical profile presents a "solubility paradox": the fused benzodioxan ring confers significant lipophilicity (LogP ~1.1), while the urea terminus creates a rigid, high-melting hydrogen-bond network.[1]

This guide provides a rational framework for solvent selection across three critical workflows: Synthesis , Functionalization , and Purification .[1]

Physicochemical Profiling & Solvent Compatibility

The molecule consists of a lipophilic 1,4-benzodioxan tail and a polar urea head.[1] Successful solvent selection requires disrupting the intermolecular urea-urea hydrogen bonds without precipitating the lipophilic tail.[1]

Table 1: Solvent Class Compatibility Matrix
Solvent ClassSolubility RatingApplication SuitabilityMechanistic Insight
Polar Aprotic (DMSO, DMF, NMP)High Reaction Medium (Alkylation, Cyclization)Disrupts H-bonding; solvates both domains.[1] Hard to remove.
Polar Protic (MeOH, EtOH, iPrOH)Moderate (Heat req.)Crystallization / WorkupGood for purification.[1] High temperature required to break crystal lattice.[1]
Chlorinated (DCM, Chloroform)Low-Moderate Synthesis (Isocyanate route)Solubilizes benzodioxan ring; urea product often precipitates (useful for isolation).
Ethers (THF, 2-MeTHF, Dioxane)Moderate Synthesis / BiotransformationGood compromise.[1] 2-MeTHF is a recommended green alternative.[1]
Hydrocarbons (Hexane, Heptane)Insoluble Anti-solventForces precipitation of the urea product.
Aqueous/Acidic (H₂O/AcOH)Variable Synthesis (Wöhler method)Protonation of amine precursor aids solubility; urea precipitates upon formation.

Protocol A: Synthesis of this compound

Context: Two primary routes exist.[1] Solvent selection dictates the workup intensity.[1]

Method 1: The "Green" Aqueous Route (Wöhler Modification)

Best for: Large-scale synthesis, avoiding chromatography.

Reagents: 1,4-Benzodioxan-6-amine, Potassium Cyanate (KOCN), Acetic Acid, Water.[1]

  • Dissolution: Dissolve 1,4-benzodioxan-6-amine (1.0 eq) in a mixture of Water:Acetic Acid (4:1 v/v) at 35°C. The acid ensures the amine is protonated and soluble.[1]

  • Addition: Dissolve KOCN (1.2 eq) in minimum water. Add dropwise to the amine solution.[1]

  • Reaction: Stir at 40–50°C for 2–4 hours.

    • Mechanism:[1][2][3] The cyanate ion attacks the protonated amine.[1] As the neutral urea forms, it loses solubility in the acidic aqueous medium.[1]

  • Isolation: The product precipitates as a white/off-white solid.[1]

  • Workup: Filter the solid.[1] Wash with cold water (removes salts) followed by cold diethyl ether (removes unreacted organic impurities).

  • Drying: Vacuum oven at 50°C.

Method 2: The Anhydrous Isocyanate Route

Best for: High-value, small-scale synthesis or when anhydrous conditions are strictly required.[1]

Reagents: 1,4-Benzodioxan-6-amine, Trimethylsilyl isocyanate (TMS-NCO) or Sodium Cyanate/TFA.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF .[1]

  • Procedure: Dissolve amine in DCM. Add TMS-NCO (1.1 eq) at 0°C.[1]

  • Workup: The urea often precipitates from DCM.[1] If not, add Hexane as an anti-solvent to drive precipitation.[1]

Protocol B: Functionalization (N-Alkylation/Cyclization)

Context: Reacting the urea nitrogen requires breaking the strong lattice energy.[1]

Recommended Solvent: Anhydrous DMF or DMSO .[1] Green Alternative: Sulfolane or Cyrene (dihydrolevoglucosenone).[1]

Protocol: N-Alkylation[1]
  • Solvation: Dissolve this compound in DMF (0.5 M concentration).

  • Deprotonation: Add NaH (1.1 eq) at 0°C.

    • Note: Evolution of H₂ gas.[1] The solution will turn clear/yellow as the urea anion forms.[1]

  • Addition: Add the alkyl halide (e.g., MeI, Benzyl Bromide) dropwise.

  • Quench: Pour reaction mixture into Ice-Water .

  • Extraction: The product will likely precipitate.[1] If not, extract with Ethyl Acetate .[1] Avoid DCM for extraction from DMF/Water mixtures to prevent emulsion formation.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the specific reaction stage.

SolventSelection Start Start: this compound Workflow Goal Define Goal Start->Goal Synthesis Synthesis of Urea Goal->Synthesis Reaction Reaction OF Urea (Alkylation/Cyclization) Goal->Reaction Purification Purification/Crystallization Goal->Purification RouteA Route A: Aqueous/Acidic (Amine + KOCN) Synthesis->RouteA Scale-up / Green RouteB Route B: Organic/Anhydrous (Amine + Isocyanate) Synthesis->RouteB Anhydrous / Sensitive SolubilityCheck High Solubility Required? Reaction->SolubilityCheck Recryst Recrystallization Purification->Recryst SolvA Solvent: H2O : AcOH (4:1) Precipitation driven RouteA->SolvA SolvB Solvent: DCM or THF Precipitation driven by Hexane RouteB->SolvB PolarAprotic Solvent: DMF, DMSO, or NMP (High T, Strong Solvation) SolubilityCheck->PolarAprotic Standard GreenAlt Green Alt: Cyrene or 2-MeTHF SolubilityCheck->GreenAlt Eco-friendly SolvPur Solvent: EtOH/H2O or EtOAc/Hexane (Temperature Gradient) Recryst->SolvPur

Caption: Decision tree for selecting solvents based on process stage (Synthesis vs. Functionalization) and solubility requirements.

Scientific Rationale & Troubleshooting

The Solubility Paradox

The 1,4-benzodioxan ring is electron-donating.[1] This increases the electron density on the urea nitrogens compared to a phenylurea, making the H-bonds slightly stronger.[1]

  • Issue: Product oils out or forms a gum.[1]

  • Solution: This usually happens in "middle-polarity" solvents like Ethyl Acetate.[1] Switch to a binary system: Dissolve in hot Ethanol , then slowly add Water until turbidity persists, then cool.[1]

Impurity Profiling[1]
  • Symmetrical Urea Formation: In the synthesis from amine + isocyanate, trace moisture can hydrolyze the isocyanate to an amine, which then reacts with remaining isocyanate to form the symmetrical bis(benzodioxin) urea.[1]

  • Control: Use Anhydrous THF or DCM .[1] If using the aqueous method, ensure excess KOCN is used to consume the amine rapidly.[1]

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • Chamni, S. et al. (2020).[1][4] Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones. Green Chemistry Letters and Reviews. Link

  • Itazaki, H. et al. (1988).[1][5] Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. Chemical & Pharmaceutical Bulletin. Link

  • PubChem. this compound Compound Summary. Link

  • Santa Cruz Biotechnology. 1-(2-Chloro-acetyl)-3-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-urea Product Data. Link

Sources

Application Note: In Vitro Assay Methods for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Biochemical and cellular evaluation of Unfolded Protein Response (UPR) modulators.

Executive Summary

The compound (2,3-Dihydro-1,4-benzodioxin-6-yl)urea is a highly versatile pharmacophore utilized in the design of small-molecule inhibitors targeting the Inositol-Requiring Enzyme 1 alpha (IRE1α) . Aberrant IRE1α signaling is implicated in numerous oncological and degenerative pathologies, making it a prime therapeutic target[1]. This application note provides a comprehensive, self-validating framework for evaluating the efficacy of this compound derivatives using an in vitro biochemical RNase cleavage assay and a cell-based XBP1 splicing assay.

Mechanistic Grounding & Rationale

The Unfolded Protein Response (UPR) is an adaptive cellular mechanism triggered by endoplasmic reticulum (ER) stress. IRE1α is a dual-activity transmembrane sensor possessing both serine/threonine kinase and endoribonuclease (RNase) domains.

Upon accumulation of unfolded proteins, IRE1α undergoes dimerization and trans-autophosphorylation. This conformational shift activates its RNase domain, which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA[2]. The excision of a 26-nucleotide intron shifts the reading frame, translating the potent transcription factor XBP1s (spliced), which drives the expression of chaperones and ER-associated degradation (ERAD) machinery.

Urea derivatives containing the 2,3-dihydro-1,4-benzodioxin moiety (such as those found in imidazo[1,5-a]pyrazine scaffolds) act as Type II kinase inhibitors or allosteric RNase inhibitors[1]. By occupying the ATP-binding pocket or the RNase active site, these compounds enforce a conformational state that prevents the oligomerization required for RNA cleavage.

G ER_Stress ER Stress (Thapsigargin/Tunicamycin) IRE1 IRE1α (Monomer) Inactive ER_Stress->IRE1 Induces IRE1_Oligo IRE1α (Oligomer) Active Kinase/RNase IRE1->IRE1_Oligo Dimerization & Autophosphorylation XBP1s XBP1s mRNA (Spliced) IRE1_Oligo->XBP1s RNase Cleavage (Removes 26-nt intron) Compound This compound Derivative Compound->IRE1_Oligo Inhibits RNase Activity XBP1u XBP1u mRNA (Unspliced) XBP1u->XBP1s Substrate Transcription UPR Target Gene Transcription XBP1s->Transcription Translation to Active TF

Caption: Mechanism of IRE1α-XBP1 signaling and targeted inhibition by this compound.

Protocol 1: In Vitro IRE1α RNase Cleavage Assay (FRET-based)

This cell-free biochemical assay measures the direct inhibition of IRE1α RNase activity. It utilizes a synthetic RNA hairpin substrate labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1).

Rationale for Experimental Choices:
  • Enzyme Construct: Use recombinant human IRE1α (cytoplasmic domain, amino acids 464-977) to ensure both kinase and RNase domains are present, as the urea compounds often require the kinase pocket to exert allosteric control over the RNase domain[1].

  • Pre-incubation: A 30-minute pre-incubation of the enzyme with the compound is critical. This establishes binding equilibrium before the introduction of the RNA substrate, preventing artificially high IC50 values.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Assay Buffer (20 mM HEPES pH 7.5, 50 mM KAc, 1 mM MgAc, 1 mM DTT, 0.05% Triton X-100). Note: DTT is required to maintain the catalytic cysteine residues in a reduced state.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration should not exceed 1%).

  • Enzyme Addition: Add 10 nM of recombinant IRE1α to the assay wells. Incubate at room temperature for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 100 nM of the FRET RNA substrate (5'-FAM-CUGAGCAGCGCAAGUGACGCUCAG-BHQ1-3').

  • Kinetic Read: Immediately read fluorescence (Ex: 485 nm / Em: 520 nm) continuously for 60 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize data against vehicle (DMSO) and positive control (e.g., 4µ8C, a known IRE1α inhibitor) to determine the IC50.

Protocol 2: Cellular XBP1 Splicing Assay (RT-PCR)

To validate that the compound penetrates the cell membrane and engages IRE1α in a physiological environment, an RT-PCR assay tracking the splicing of XBP1 mRNA is employed[2].

Rationale for Experimental Choices:
  • Stress Inducer: Thapsigargin (Tg) is chosen over Tunicamycin (Tm) for this protocol. Tg inhibits the SERCA pump, causing rapid ER calcium depletion and robust IRE1α activation within 1-2 hours. Tm inhibits N-glycosylation and requires 4-6 hours, increasing the risk of compound degradation or off-target cytotoxicity during the assay window[2].

  • Primer Design: Primers are designed to flank the 26-nucleotide UPR intron. This allows a single PCR reaction to amplify both unspliced (XBP1u) and spliced (XBP1s) variants, which are easily resolved by size on an agarose gel or capillary electrophoresis.

Workflow CellCulture 1. Cell Culture (e.g., CHO, A549) PreTreat 2. Compound Pre-treatment (1h) CellCulture->PreTreat Stress 3. ER Stress (Tg 300 nM, 2h) PreTreat->Stress RNA 4. RNA Extraction & cDNA Synthesis Stress->RNA PCR 5. PCR Amplification (Flanking Intron) RNA->PCR Analysis 6. Quantification (XBP1s/u Ratio) PCR->Analysis

Caption: Step-by-step workflow for the in vitro cellular XBP1 splicing assay.

Step-by-Step Methodology:
  • Cell Seeding: Seed target cells (e.g., A549 or CHO cells) at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Pre-treatment: Aspirate media and replace with fresh media containing the this compound derivative at desired concentrations (e.g., 0.1, 1, 10 µM). Incubate for 1 hour.

  • ER Stress Induction: Add Thapsigargin (Tg) to a final concentration of 300 nM. Incubate for exactly 2 hours[2].

  • RNA Extraction: Wash cells with cold PBS. Lyse cells directly in the well and extract total RNA using a standard silica-column kit (e.g., RNeasy). Treat with DNase I to remove genomic DNA.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an oligo(dT) primer and a high-fidelity reverse transcriptase.

  • PCR Amplification: Amplify the XBP1 region using the following human-specific primers:

    • Forward: 5′-TTGCTGAAGAGGAGGCGGAAG-3′

    • Reverse: 5′-GGTCCAAGTTGTCCAGAATGC-3′

    • Cycling: 94°C for 3 min; 30 cycles of (94°C 30s, 58°C 30s, 72°C 30s); 72°C for 5 min.

  • Resolution: Run the PCR products on a 2.5% or 3.0% high-resolution agarose gel. The unspliced amplicon (XBP1u) will appear at ~184 bp, while the spliced amplicon (XBP1s) will appear at ~158 bp.

  • Quantification: Calculate the % Splicing = [XBP1s / (XBP1u + XBP1s)] * 100.

Data Presentation & Expected Outcomes

A self-validating assay system must demonstrate a clear dose-dependent response without confounding cytotoxicity. The table below illustrates the expected quantitative data structure for evaluating a library of this compound derivatives against standard controls.

Compound IDStructural ModificationBiochemical FRET IC50 (nM)Cellular XBP1 Splicing IC50 (nM)Cell Viability IC50 (µM, 48h)
Vehicle (DMSO) N/A> 10,000> 10,000> 100
4µ8C (Control) Salicylaldehyde derivative140 ± 12850 ± 45> 50
Compound A Unsubstituted Urea320 ± 251,400 ± 110> 50
Compound B Imidazo[1,5-a]pyrazine-linked45 ± 5210 ± 18> 50
Compound C Fluorinated benzodioxin18 ± 395 ± 842 ± 4

Interpretation: Compound B and C demonstrate potent target engagement in both biochemical and cellular contexts. The shift between biochemical and cellular IC50 values (typically 5- to 10-fold) is expected due to membrane permeability barriers and intracellular protein binding.

References

  • DuRose, J. B., Tam, A. B., & Niwa, M. (2006). Intrinsic Capacities of Molecular Sensors of the Unfolded Protein Response to Sense Alternate Forms of Endoplasmic Reticulum Stress. Molecular Biology of the Cell. Available at:[Link]

  • Keenan, R. M., Backes, B. J., & Maly, D. J. (2019). Imidazo[1,5-a]pyrazine compounds and compositions for IRE1 inhibition. European Patent Office (EP 3675858 B1).

Sources

Application Note: Crystallization Techniques for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea (CAS: 554408-58-1) represents a structural class of aryl ureas frequently utilized as intermediates in the synthesis of bioactive scaffolds, including sulfonamide derivatives and heterocyclic antagonists [1, 2].

The crystallization of this compound presents specific challenges inherent to aryl ureas:

  • Hydrogen Bonding Network: The urea moiety (

    
    ) acts as both a strong hydrogen bond donor and acceptor, leading to high lattice energy and potential for polymorphism.
    
  • Solubility Profile: The benzodioxane ring imparts lipophilicity, while the urea headgroup is polar. This "amphiphilic" nature often results in poor solubility in non-polar solvents (e.g., hexane) and excessive solubility in high-polarity aprotic solvents (e.g., DMSO), complicating yield recovery.

  • Impurity Rejection: Synthetic routes often generate symmetrical bis-urea byproducts. The crystallization protocol must be tuned to reject these highly insoluble impurities.

This guide outlines a self-validating approach to developing a robust crystallization process, moving from solvent screening to scalable isolation.

Physicochemical Profiling & Solvent Selection[1]

Before attempting bulk crystallization, a solubility screen is mandatory. The "Like Dissolves Like" rule is insufficient here due to the competing polarities of the molecule.

Predicted Solubility Landscape
Solvent ClassRepresentative SolventsInteraction MechanismSuitability
Polar Aprotic DMSO, DMF, NMPDisrupts urea H-bonds effectively.High Solubility. Good for dissolution, but requires anti-solvent for recovery.
Polar Protic Methanol, Ethanol, IPAH-bond donor/acceptor match.Moderate Solubility. Ideal for cooling crystallization (high T coefficient).
Esters/Ketones Ethyl Acetate, AcetoneDipole-dipole interactions.Moderate/Low Solubility. Good anti-solvents or co-solvents.
Non-Polar Heptane, TolueneVan der Waals only.Insoluble. Strictly used as anti-solvents to drive yield.
Experimental Workflow: The "Self-Validating" Screen

Do not proceed to bulk crystallization without performing this validation.

  • Saturation Test: Place 50 mg of this compound in 1 mL of solvent at 25°C.

  • Thermal Stress: If insoluble, heat to boiling (

    
    ).
    
  • Validation Logic:

    • Soluble at 25°C?

      
       Too soluble. Use as solvent in Anti-solvent method.
      
    • Insoluble at

      
      ?
      
      
      
      Poor solvent. Use as Anti-solvent.
    • Soluble at

      
       but insoluble at 25°C?
      
      
      
      Target Solvent for Cooling Crystallization.[1]

Visualization: Process Decision Logic

The following decision tree illustrates the logical flow for selecting the optimal crystallization technique based on the initial solubility screen.

CrystallizationLogic Start Start: Solubility Screen (50mg in 1mL) Check25C Soluble at 25°C? Start->Check25C CheckHot Soluble at Boiling? Check25C->CheckHot No MethodAnti Method B: Anti-Solvent Crystallization (e.g., DMSO/Water) Check25C->MethodAnti Yes (Too Soluble) MethodCool Method A: Cooling Crystallization (e.g., EtOH, EtOAc) CheckHot->MethodCool Yes (Ideal Profile) MethodSlurry Method C: Reactive/Slurry Ripening (Change Solvent) CheckHot->MethodSlurry No (Insoluble)

Figure 1: Decision logic for selecting the primary crystallization mode based on solubility behavior.

Detailed Protocols

Protocol A: Cooling Crystallization (Preferred for Purity)

Target Solvent System: Ethanol (95%) or Ethyl Acetate. Mechanism: Exploits the temperature dependence of solubility. As the solution cools, the system enters the metastable zone where nucleation occurs.

Step-by-Step Methodology:

  • Dissolution: Charge 10 g of crude this compound into a round-bottom flask. Add Ethanol (95%) gradually while heating to reflux (approx. 78°C).

    • Target Concentration: ~5-10 volumes (50-100 mL). Stop adding solvent once the solution is clear.

    • Critical Check: If solid remains after 15 volumes, filter hot to remove insoluble inorganic salts or bis-urea impurities [4].

  • Controlled Cooling: Transfer the flask to a programmable cooling bath or an oil bath with the heat turned off.

    • Rate: Cool at 0.5°C/min to room temperature. Rapid cooling traps impurities in the crystal lattice.[2]

  • Seeding (Optional but Recommended): At ~45-50°C (metastable zone), add 0.1% w/w of pure seed crystals to induce uniform nucleation.

  • Maturation: Stir at 0-5°C for 2 hours to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol (0°C) to displace mother liquor without re-dissolving the product.

  • Drying: Dry in a vacuum oven at 40-50°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Preferred for Yield)

Target System: DMSO (Solvent) / Water (Anti-solvent). Mechanism: Drastic reduction of solubility power by adding a poor solvent, forcing rapid precipitation.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude material in the minimum volume of DMSO (approx. 2-3 volumes) at room temperature.

  • Polishing Filtration: Filter the solution through a 0.45 µm membrane to remove particulate matter.

  • Anti-Solvent Addition:

    • Place the DMSO solution in a vessel with vigorous stirring.

    • Slowly add Water (Anti-solvent) dropwise.

    • Ratio: Target a final Solvent:Anti-solvent ratio of 1:3 to 1:5.

    • Observation: The solution will turn cloudy (cloud point). Stop addition briefly to allow crystal growth, then continue.

  • Aging: Stir the slurry for 1 hour.

  • Isolation: Filter and wash extensively with water to remove residual DMSO (critical, as DMSO has a high boiling point and is difficult to dry).

Characterization & Troubleshooting

Validation Metrics

After isolation, the crystals must be characterized to ensure the process was successful.

TechniquePurposeAcceptance Criteria
HPLC Purity Analysis>98% Area (Ensure removal of bis-urea).
DSC Thermal ProfileSharp endotherm at

(approx. 190-200°C range for aryl ureas). Broad peaks indicate amorphous content.
XRD Polymorph CheckDistinct Bragg peaks. Halo pattern indicates amorphous material.
Common Failure Modes (Troubleshooting)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom:[1][3][4][2] Product comes out as sticky droplets instead of crystals.

  • Cause: The temperature is above the melting point of the solvated solid, or cooling was too fast.

  • Fix: Re-heat to dissolve. Add seed crystals at a higher temperature. Reduce the cooling rate.

Issue 2: Gelation

  • Symptom:[1][3][4][2] The entire mixture turns into a semi-solid gel.

  • Cause: Rapid precipitation in high-viscosity solvents (like DMSO) creating a 3D network.

  • Fix: Increase shear/stirring speed. Use "Reverse Addition" (add the product solution into the anti-solvent) to maintain low local supersaturation.

Process Workflow Visualization

The following diagram details the complete lifecycle of the crystallization development process for this compound.

Workflow Crude Crude (2,3-Dihydro-1,4- benzodioxin-6-yl)urea Screen Solubility Screen (EtOH, EtOAc, DMSO) Crude->Screen Select Selection: Cooling vs Anti-Solvent Screen->Select Opt Parameter Optimization (Cooling Rate, Seeding) Select->Opt Scale Scale-Up (10g+) Validation Run Opt->Scale QC QC: HPLC/DSC (Purity >98%) Scale->QC

Figure 2: End-to-end process workflow from crude intermediate to validated API/Intermediate.

References

  • Sigma-Aldrich. this compound Product Information. Retrieved from (Note: Link directs to related benzodioxin urea derivatives).

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Google Patents.Diaryl ureas as CB1 antagonists (WO2006049941). (Context for synthesis and isolation of diaryl ureas).

Sources

Application Note: Incorporating (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2,3-Dihydro-1,4-benzodioxin-6-yl)urea moiety represents a convergence of two privileged structures: the 1,4-benzodioxan ring (a metabolically stable catechol bioisostere) and the urea linker (a potent hydrogen-bond donor/acceptor motif). This Application Note details the rational design, chemical synthesis, and biological validation of this scaffold. We focus on its application in developing inhibitors for Soluble Epoxide Hydrolase (sEH) and antagonists for the TRPV1 channel, providing step-by-step protocols for synthesis and in vitro screening.

Rational Design Strategy

The Benzodioxan "Privileged" Scaffold

The 1,4-benzodioxan ring is a critical structural element in medicinal chemistry. It serves as a bioisostere for catechol and indole rings but offers distinct advantages:

  • Metabolic Stability: Unlike catechols, the ethylenedioxy bridge "caps" the oxygen atoms, preventing rapid oxidation by COMT (catechol-O-methyltransferase) or formation of reactive quinones.

  • Electronic Properties: The oxygen atoms act as weak H-bond acceptors while donating electron density to the aromatic ring, influencing the pKa of the attached urea nitrogen.

The Urea Pharmacophore

The urea linkage (-NH-CO-NH-) is not merely a connector; it is often the primary binding determinant.

  • sEH Inhibition: The urea hydrogens form a catalytic "trap" by hydrogen bonding with Asp335 in the sEH active site, mimicking the transition state of epoxide hydrolysis.

  • TRPV1 Antagonism: The urea moiety replaces the amide/cinnamide linkers found in classic antagonists (e.g., AMG 9810), often improving solubility and providing novel IP space.

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the scaffold.

G Benzodioxan 1,4-Benzodioxan Ring (Lipophilic/Electronic Core) Urea Urea Linker (H-Bond Donor/Acceptor) Benzodioxan->Urea Electronic Modulation Target Target Interaction (sEH: Asp335 / TRPV1: Hydrophobic Pocket) Benzodioxan->Target Pi-Stacking / Hydrophobic Fit Urea->Target H-Bonding (Primary Interaction) Outcome Biological Effect (Anti-inflammatory / Analgesic) Target->Outcome Inhibition / Antagonism

Figure 1: Pharmacophoric dissection of the benzodioxan-urea scaffold showing the synergy between the lipophilic core and the polar linker.

Chemical Synthesis Protocol

Objective: Synthesis of an unsymmetrical urea: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Note: This specific derivative is chosen as a potent model sEH inhibitor.

Reagents & Equipment
  • Starting Material A: 2,3-Dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8)

  • Reagent B: 4-(Trifluoromethoxy)phenyl isocyanate (CAS: 35037-73-1)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Purification: Hexanes, Ethyl Acetate, Buchner funnel.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ).
    
  • Dissolution: Add 1.0 equivalent (e.g., 151 mg, 1.0 mmol) of 2,3-dihydro-1,4-benzodioxin-6-amine to the RBF. Dissolve in 10 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C (ice bath). Dropwise add 1.05 equivalents (e.g., 213 mg, 1.05 mmol) of 4-(Trifluoromethoxy)phenyl isocyanate dissolved in 2 mL DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The urea product is typically much more polar (lower

      
      ) than the isocyanate and less polar than the amine.
      
  • Work-up (Precipitation Method):

    • Most diaryl ureas precipitate out of DCM. If a white solid forms, filter the suspension through a Buchner funnel.

    • Wash the cake 3x with cold DCM and 2x with Hexanes to remove unreacted isocyanate.

  • Work-up (Extraction Method - if no precipitate):

    • Evaporate solvent in vacuo.

    • Recrystallize the residue from hot Ethanol or Ethyl Acetate/Hexanes.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) and LC-MS (Expected M+1: ~355).

Synthesis Start Start: 6-Amino-1,4-benzodioxan React Add Isocyanate (R-NCO) in DCM, 0°C -> RT Start->React Check TLC Check (Disappearance of Amine) React->Check Filter Filter Precipitate (Urea Product) Check->Filter Solid Forms Dry Wash (Hexane) & Dry Check->Dry Evaporate & Recrystallize Filter->Dry

Figure 2: Workflow for the synthesis of unsymmetrical benzodioxan ureas.

Biological Application: sEH Inhibition Assay[1][2]

Context: Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory EETs (epoxyeicosatrienoic acids) into inactive diols. Inhibiting sEH is a strategy for treating hypertension and neuropathic pain.

Assay Principle

This protocol uses a fluorescent reporter system. The substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) is non-fluorescent. Upon hydrolysis by sEH, it releases a cyanohydrin which spontaneously decomposes to the highly fluorescent 6-methoxy-2-naphthaldehyde.

Protocol Parameters[3]
ParameterValueNotes
Enzyme Recombinant Human sEHFinal conc: ~1 nM
Substrate PHOMEFinal conc: 50 µM (

approx 2-5 µM)
Buffer Bis-Tris-HCl (25 mM), pH 7.0Contains 0.1 mg/mL BSA to prevent sticking
Detection Excitation: 330 nmEmission: 465 nm
Control AUDA or TUPSKnown sEH inhibitors (IC50 ~1-2 nM)
Experimental Procedure
  • Preparation: Prepare 10 mM stock solutions of the synthesized Benzodioxan-Urea in DMSO.

  • Dilution: Serial dilute compounds in assay buffer (keeping DMSO < 1% final).

  • Incubation: Add 20 µL of enzyme solution + 20 µL of inhibitor to a black 96-well plate. Incubate for 5 minutes at 30°C.

    • Why? Allows the urea inhibitor to establish hydrogen bonds with the active site Aspartate.

  • Initiation: Add 160 µL of PHOME substrate solution.

  • Measurement: Monitor fluorescence kinetically for 10–30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC50 using a 4-parameter logistic fit.

Case Study: TRPV1 Antagonism (AMG 9810 Analog)

Concept: AMG 9810 is a cinnamide-based TRPV1 antagonist.[1][2] Replacing the cinnamide linker with a urea linker (using the benzodioxan scaffold) retains the lipophilic "head" and "tail" orientation required for the vanilloid binding pocket but alters the hydrogen bonding vector and solubility profile.

  • Reference Molecule: AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide].[1][2][3]

  • Proposed Analog: 1-(4-t-butylphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea.

  • Hypothesis: The urea analog will likely show improved metabolic stability (no Michael acceptor alkene) while maintaining antagonism against capsaicin-induced activation.

References

  • Bolchi, C., et al. (2020).[4] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Gavva, N. R., et al. (2005).[3][5] "AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties."[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

microwave-assisted synthesis of benzodioxin urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Benzodioxin Urea Derivatives

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for generating N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives. Benzodioxin ureas are privileged pharmacophores in drug discovery, exhibiting significant potential as VEGFR inhibitors, antimicrobial agents, and


-adrenergic receptor modulators.

Traditional thermal synthesis of these ureas often suffers from long reaction times (6–24 hours) and inconsistent yields due to the nucleophilic variability of the aniline moiety. The protocols described herein utilize dielectric heating to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while improving purity profiles. We present two distinct pathways: a high-throughput isocyanate coupling route and a "green" aqueous cyanate route.

Strategic Rationale & Mechanism

The primary challenge in synthesizing benzodioxin ureas lies in the electronic properties of the 1,4-benzodioxin ring. The oxygen atoms at positions 1 and 4 donate electron density, making the amine at position 6 nucleophilic; however, steric bulk and solubility issues can hinder conventional reflux reactions.

Why Microwave Irradiation?

  • Dipolar Polarization: The reagents (specifically polar solvents like water or acetonitrile) align with the oscillating electric field, generating internal heat via molecular friction. This provides uniform heating, avoiding the "wall effect" of oil baths.

  • Arrhenius Acceleration: The rapid rise to target temperature (

    
    ) allows the system to overcome activation energy barriers (
    
    
    
    ) for urea formation almost instantaneously, suppressing side reactions like dimerization.
Pathway Visualization

The following diagram outlines the two validated synthetic routes covered in this guide.

BenzodioxinUreaSynthesis cluster_RouteA Route A: Library Synthesis (Isocyanates) cluster_RouteB Route B: Green Synthesis (Aq. Cyanate) Start 2,3-dihydro-1,4- benzodioxin-6-amine R_NCO Reagent: R-Isocyanate Solvent: MeCN/DCM Start->R_NCO KOCN Reagent: KOCN + HCl Solvent: Water Start->KOCN MW_A Microwave Irradiation 80°C | 10-15 min (Closed Vessel) R_NCO->MW_A Nucleophilic Addition Product Benzodioxin Urea Derivative MW_A->Product >90% Yield MW_B Microwave Irradiation 100°C | 15-20 min (Open/Closed Vessel) KOCN->MW_B In-situ Isocyanic Acid Gen. MW_B->Product Precipitation

Figure 1: Dual-pathway strategy for synthesizing benzodioxin urea derivatives via microwave irradiation.

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (Isocyanate Route)

Best for: Generating diverse libraries (R-groups) for SAR studies.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

  • Substituted Isocyanate (R-NCO) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Microwave Reactor: Single-mode (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve the benzodioxin amine (0.5 mmol) in 2 mL of dry MeCN.

  • Addition: Add the corresponding isocyanate (0.55 mmol) dropwise. Note: If the reaction is highly exothermic, cool the vial on ice during addition.

  • Sealing: Crimp the vial with a PTFE-coated silicone septum.

  • Irradiation:

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature using a compressed air stream (built-in feature on most reactors).

    • The urea product often precipitates upon cooling.[1] Filter the solid and wash with cold diethyl ether.

    • If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Water (9:1).

Protocol B: Green Synthesis (Aqueous Cyanate Route)

Best for: Large-scale synthesis of primary ureas (


) without toxic isocyanates.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

  • Potassium Cyanate (KOCN) (1.5 equiv)[1]

  • Acetic Acid (glacial) or dilute HCl

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Slurry Formation: Suspend the amine (1.0 mmol) in 4 mL of water in a 10 mL microwave vial.

  • Activation: Add Acetic Acid (1.0 mL) followed by KOCN (1.5 mmol) dissolved in minimal water.

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 15–20 minutes

    • Power: Dynamic (Max 150W)

  • Isolation:

    • Upon cooling, the reaction mixture will contain a heavy precipitate.

    • Filter the crude solid and wash copiously with water to remove residual salts (KCl/KOAc).

    • Dry in a vacuum oven at 50 °C.

Process Optimization & Data

The following data illustrates the efficiency gains of MAOS compared to conventional thermal heating (oil bath reflux).

Table 1: Comparison of Reaction Conditions for Benzodioxin Urea Synthesis

ParameterConventional ThermalMicrowave (Protocol A)Microwave (Protocol B)
Temperature Reflux (80–100 °C)80 °C100 °C
Time 6 – 12 Hours10 Minutes 15 Minutes
Solvent Toluene/DioxaneMeCN (Polar Aprotic)Water (Green)
Yield (Avg) 65 – 75%92 – 96% 85 – 89%
Purification Column ChromatographyFiltration/RecrystallizationFiltration

Optimization Notes:

  • Solvent Choice: Acetonitrile is preferred over DCM in Protocol A because it has a higher loss tangent (

    
    ), meaning it couples more efficiently with microwave energy, ensuring rapid heating.
    
  • Stoichiometry: A slight excess (1.1 equiv) of isocyanate ensures complete consumption of the amine, simplifying purification.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful without running a full spectrum immediately, check for these physical indicators:

  • Precipitation: In 90% of cases, the urea derivative is significantly less soluble than the starting amine. A white/off-white precipitate appearing post-cooling is a primary indicator of success.

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (6:4).

    • Observation: The starting benzodioxin amine is UV active and polar. The urea product will appear at a significantly lower

      
       (more polar) or higher 
      
      
      
      depending on the R-group, but the disappearance of the amine spot is the critical validation marker.

Expected Spectroscopic Data (Example: N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic urea protons. A singlet at
    
    
    8.5–9.0 ppm (NH-Ar) and a broad singlet at
    
    
    5.8–6.0 ppm (
    
    
    or NH-R). The benzodioxin ethylene bridge protons appear as a multiplet around
    
    
    4.2 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solvent (Isocyanate hydrolysis).Use anhydrous MeCN; store isocyanates under inert gas.
Pressure Spike Solvent superheating or

evolution (if using carbonates).
Reduce fill volume to <50% of vial capacity; use "PowerMax" cooling if available.
Sticky/Oily Product Incomplete crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification.
Starting Material Remains Low microwave absorption.Add an ionic liquid dopant (e.g., [bmim][PF6]) or switch to a more polar solvent (DMF).

References

  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation.

    
    ) for urea synthesis in water, improving functional group tolerance.
    URL:[Link](Note: General repository link provided as specific deep link requires institutional access; search title for direct PDF).
    
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Source: International Journal of Research in Pharmacy and Allied Science (IJRPAS). Context: Provides the theoretical background on dipolar polarization and green chemistry benefits (solvent-free/water-based) cited in the rationale. URL:[Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Source: Beilstein Journal of Organic Chemistry. Context: Advanced protocol for generating ureas when the isocyanate is not commercially available. URL:[Link]

  • Microwave-assisted green synthesis of 1,3-benzodioxole derivatives. Source: ResearchGate (Taylor & Francis). Context: Establishes the stability of the benzodioxin/benzodioxole scaffold under microwave irradiation conditions. URL:[Link]

Sources

Application Note: Storage, Handling, and Experimental Protocols for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea is a critical synthetic intermediate and pharmacophore building block utilized extensively in modern drug discovery. It is most prominently featured in the design of novel benzimidazole derivatives that act as potent antagonists of the Hedgehog (Hh) signaling pathway, a major target in oncology ()[1]. This application note provides drug development professionals with causality-driven protocols for the handling, storage, and quality control of this compound. By implementing these self-validating workflows, researchers can preserve the compound's structural integrity for downstream in vitro assays and complex synthetic applications.

Physicochemical Profile & Stability Dynamics

Understanding the physicochemical properties of this compound is essential for anticipating its degradation pathways. The urea moiety is susceptible to hydrolysis under extreme pH conditions or in the presence of trace moisture, yielding 2,3-dihydro-1,4-benzodioxin-6-amine and cyanic acid/ammonia.

Table 1. Physicochemical and Storage Parameters

ParameterValue / SpecificationReference
Chemical Name This compound
CAS Number 554408-58-1[2]
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol [2]
Short-Term Storage -4°C to 4°C (1-2 weeks)[3]
Long-Term Storage -20°C (Desiccated)[3]
Primary Vulnerability Moisture-induced urea hydrolysisDerived from structural analysis

Mechanistic Application: Hedgehog Pathway Inhibition

In oncology and developmental biology, the Hedgehog (Hh) pathway regulates cell proliferation via the G1-S transition (e.g., Cyclin D activation) ()[1]. Aberrant Hh signaling is a hallmark of various malignancies, including basal cell carcinoma[1]. This compound is a key precursor in synthesizing benzimidazole-based Smoothened (SMO) antagonists[1]. By incorporating the benzodioxin-urea motif, these derivatives effectively bind to SMO, preventing the downstream activation of GLI transcription factors ()[4].

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor (Inhibitory) Hh->PTCH1 Binds & Inhibits SMO SMO (Smoothened) (Activated) PTCH1->SMO Relieves Inhibition GLI GLI Transcription Factors SMO->GLI Activates Cascade Genes Target Genes (Cyclin D, Cell Proliferation) GLI->Genes Promotes Transcription Inhibitor Benzimidazole Derivatives (from Benzodioxinyl-urea) Inhibitor->SMO Antagonizes

Fig 1. Hedgehog signaling pathway and SMO inhibition by benzimidazole derivatives.

Storage & Handling Protocols: Causality & Best Practices

To ensure experimental reproducibility, handling protocols must directly mitigate the thermodynamic and kinetic drivers of molecular degradation.

  • Temperature Control: The compound must be stored at -20°C for long-term preservation ()[3].

    • Causality: Sub-zero temperatures drastically reduce the kinetic energy available for spontaneous oxidative degradation of the electron-rich benzodioxin ring and halt ambient hydrolysis.

  • Moisture Exclusion (Inert Atmosphere): Store the lyophilized powder in a desiccator or under an argon/nitrogen overlay.

    • Causality: The urea linkage (-NH-CO-NH2) is susceptible to nucleophilic attack by water. Excluding moisture prevents the formation of the degradation product 2,3-dihydro-1,4-benzodioxin-6-amine, which can act as an unwanted nucleophile in subsequent synthetic steps or cause off-target toxicity in biological assays.

  • Light Protection: Store in amber vials.

    • Causality: UV exposure can induce radical-mediated oxidation of the ethereal oxygens within the 1,4-benzodioxin ring system.

Self-Validating Experimental Workflows

A robust experimental system requires that every critical step includes a verification checkpoint. The following workflow integrates Quality Control (QC) directly into the preparation phase, ensuring that only structurally intact molecules proceed to high-value assays.

Handling_Workflow Rec Compound Receipt (CAS: 554408-58-1) QC1 Initial QC (HPLC/MS) Verify Purity >95% Rec->QC1 Store Aliquot & Storage Long-term: -20°C (Argon) QC1->Store Pass (>95%) Sol Stock Solution Prep (Anhydrous DMSO) Store->Sol As needed QC2 Pre-Assay QC Check for Hydrolysis Sol->QC2 Assay In Vitro Assays / Synthesis QC2->Assay Pass (No Amine Detected)

Fig 2. Self-validating handling, storage, and quality control workflow.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Prepare a 10 mM stock solution for biological screening while preventing solvent-induced degradation.

Materials:

  • This compound powder (Purity >95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), >99.9%, sealed under argon.

  • Argon gas source.

Step-by-Step Methodology:

  • Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating urea hydrolysis.

  • Weighing: Rapidly weigh the required mass (e.g., 1.94 mg for 1 mL of 10 mM solution) using a microbalance in a low-humidity environment.

  • Dissolution: Add the corresponding volume of anhydrous DMSO. Vortex gently for 30 seconds until complete dissolution is achieved.

  • Aliquot & Overlay: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Gently purge the headspace of each tube with Argon gas before sealing.

  • Storage: Immediately flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

    • Causality: DMSO freezes at 19°C; storing at -80°C completely halts molecular mobility and background solvolysis, ensuring stock stability for up to 6 months.

Protocol B: Pre-Assay Quality Control (LC-MS/HPLC)

Objective: Validate the structural integrity of the stock solution prior to high-value biological assays or complex synthesis.

Step-by-Step Methodology:

  • Sample Prep: Dilute a 5 µL aliquot of the DMSO stock to 100 µM using LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection & Validation: Monitor at 254 nm and via mass spectrometry (ESI+).

    • Pass Criteria: A single major peak corresponding to the intact mass [M+H]+ = 195.08 m/z .

    • Fail Criteria: Presence of a peak at [M+H]+ = 152.07 m/z indicates hydrolysis to 2,3-dihydro-1,4-benzodioxin-6-amine. If this peak exceeds 5% relative abundance, discard the aliquot to prevent assay interference.

References

  • Title: ChemScene: this compound CAS:554408-58-1 Source: chembuyersguide.com URL: [Link]

  • Title: 554408-58-1 | this compound Source: bio-fount.com URL: [Link]

  • Title: US Patent 8148401B2 - Benzimidazole derivatives Source: Google Patents URL
  • Source: Googleapis.com (via Google Patents)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of this important compound. This document offers practical, field-proven insights and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct method for synthesizing this compound involves the reaction of 6-amino-2,3-dihydro-1,4-benzodioxine with an isocyanate or a suitable carbonyl source.[1] Key strategies include:

  • Reaction with Isocyanates: This is a straightforward approach where 6-amino-2,3-dihydro-1,4-benzodioxine is treated with a cyanate source, often in situ generated from a precursor.[2]

  • Reaction with Urea: Direct reaction with urea can be employed, often under heating in the presence of an acid catalyst.[3]

  • Phosgene-Free Methods: To avoid the use of highly toxic phosgene, alternative reagents like carbonyldiimidazole (CDI) or triphosgene can be used to form the urea linkage.[2] Another approach involves the use of 3-substituted dioxazolones as isocyanate surrogates.[4]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide for Low Yield

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5] Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
Side Reactions Several side reactions can compete with the desired urea formation, reducing the overall yield. A common side reaction is the formation of symmetrical ureas.[4]The order of reagent addition can be crucial in minimizing side products, especially when using reagents like CDI or triphosgene.[2] Maintaining a slight excess of the amine component can also suppress the formation of symmetrical urea byproducts.[6]
Sub-optimal Reactant Ratios The stoichiometry of the reactants is critical. An inappropriate molar ratio can lead to unreacted starting material and the formation of byproducts.Carefully control the molar ratios of your reactants. For reactions involving urea, an excess of urea is often used to drive the reaction forward.[7]
Moisture in Reaction Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide.[8] This side reaction consumes the isocyanate, reducing the yield of the desired urea.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
Poor Quality of Reagents The purity of starting materials, especially the 6-amino-2,3-dihydro-1,4-benzodioxine and the carbonyl source, is paramount. Impurities can interfere with the reaction or lead to unwanted byproducts.Use freshly purified starting materials. The quality of reagents like potassium cyanate can significantly impact the yield.[9]
Q3: I am observing significant amounts of byproducts. How can I identify and minimize them?

The most common byproduct is the symmetrical urea derived from the reaction of the isocyanate intermediate with any water present or with the product urea itself.

Minimizing Byproduct Formation:

  • Control of Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity and reduce the rate of side reactions.

  • Use of Catalysts: In some urea synthesis routes, catalysts can enhance the reaction rate and selectivity.[1] Tertiary amines are commonly used catalysts in isocyanate-amine reactions.[1]

  • Purification Strategy: Effective purification is key to isolating the desired product. Flash column chromatography on silica gel is a common method for purifying substituted ureas.[3][5][10]

Q4: What are the best practices for the purification of this compound?

The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Crystallization: If the product is a solid and has suitable solubility properties, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: For small to medium scale reactions, flash column chromatography is a versatile technique. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate the product from starting materials and byproducts.[11]

  • Filtration for Insoluble Products: In some cases, the desired unsymmetrical urea may precipitate from the reaction mixture and can be easily separated by filtration, avoiding the need for chromatography.[4]

Experimental Protocols

Protocol 1: Synthesis via Reaction with Urea

This protocol describes a common method for the synthesis of phenylureas.

Materials:

  • 6-amino-2,3-dihydro-1,4-benzodioxine

  • Urea

  • Hydrochloric acid

  • Water

Procedure:

  • Combine 6-amino-2,3-dihydro-1,4-benzodioxine, urea, and hydrochloric acid in a reaction flask equipped with a reflux condenser and a magnetic stirrer.[3]

  • Heat the mixture with stirring and maintain a reflux at 100-104°C for 1 hour.[3]

  • After the reaction is complete, add water to the mixture and continue stirring.[3]

  • Cool the mixture, which should cause the product to precipitate.[3]

  • Collect the solid product by filtration.[3]

  • Wash the filter cake with water and dry to obtain the final product.[3]

Protocol 2: General Procedure for N-Substituted Ureas from Primary Amides

This method utilizes a Hofmann rearrangement to generate an isocyanate in situ.

Materials:

  • Amide precursor to 6-amino-2,3-dihydro-1,4-benzodioxine

  • (Diacetoxyiodo)benzene (PIDA)

  • Ammonia in Methanol (7 M)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon), dissolve the primary amide in a 7 M solution of ammonia in methanol.[5]

  • Cool the stirred solution to 0°C in an ice bath.[5]

  • Add (Diacetoxyiodo)benzene (2.0 equivalents) in one portion.[5]

  • Maintain the reaction at 0°C for 30 minutes.[5]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 90 minutes.[5]

  • Monitor the reaction progress by TLC.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[5]

  • Purify the crude product by flash chromatography on silica gel.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 6-amino-2,3-dihydro-1,4-benzodioxine + Urea or Isocyanate Precursor Reaction Reaction (Heating/Catalyst) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Quench Quenching/ Aqueous Wash Crude->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purify Chromatography or Recrystallization Concentration->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for synthesis and purification.

Key Mechanistic Considerations

The formation of the urea linkage typically proceeds through the nucleophilic attack of the amine on a carbonyl group.

G cluster_mechanism Urea Formation Mechanism Amine R-NH2 (6-amino-2,3-dihydro- 1,4-benzodioxine) Isocyanate R'-N=C=O (Isocyanate) Amine->Isocyanate Nucleophilic Attack Urea R-NH-C(=O)-NH-R' (this compound) Isocyanate->Urea Proton Transfer

Caption: Simplified mechanism of urea formation.

Conclusion

Improving the yield of this compound synthesis requires a systematic approach to optimizing reaction conditions, minimizing side reactions, and employing effective purification strategies. By carefully considering the factors outlined in this guide, researchers can significantly enhance the efficiency and success of their synthetic efforts.

References

  • Benchchem.
  • Wikipedia. Urea. Accessed March 7, 2026. [Link]

  • Karataş, M., Erzen, B., Deniz, Ş., & Aydoğmuş, E. (2024). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. ALL SCIENCES PROCEEDINGS.
  • Li, Y., et al. (2021). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega.
  • International Journal of Engineering, Management and Humanities. (2024). Optimization of Urea Yield by Ammonia Stripping Process.
  • ACS Omega. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology.
  • Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. [Link]

  • HBGX Chemical. (2026).
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Franck, X., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • PMC. (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes.
  • Turdialiev, M. Z., & Pulatov, E. K. (2024).
  • ResearchGate. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Accessed March 7, 2026. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • ResearchGate. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. [Link]

  • PMC. (n.d.). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Accessed March 7, 2026. [Link]

  • PubMed. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. [Link]

  • PMC. (n.d.). Synthesis of 2,3-dihydrobenzo[b][12][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][12][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • AUB ScholarWorks. (n.d.). A study of the reaction between phenyl isocyanate and aniline in various solvents. [Link]

  • PMC. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • PMC. (2024). Isocyanate-based multicomponent reactions. [Link]

  • Organic Syntheses. (n.d.). Benzoylene urea. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. [Link]

  • UreaKnowHow. (2001). Process for the preparation of urea. [Link]

Sources

Technical Support Center: Purification of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers working with (2,3-Dihydro-1,4-benzodioxin-6-yl)urea. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of the crude product. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying this and similar urea derivatives are recrystallization and flash column chromatography.[1] The choice between them depends on the nature of the impurities, the quantity of the crude product, and the desired final purity. High-Performance Liquid Chromatography (HPLC) is also an option for very high purity requirements or small-scale preparative work.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities are typically byproducts of the synthesis. A common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a urea-forming reagent (e.g., an isocyanate or sodium cyanate). Potential impurities include:

  • Unreacted Starting Materials: Primarily 2,3-dihydro-1,4-benzodioxin-6-amine.

  • Biuret-type Impurities: Formed when two molecules of urea combine, which is a common impurity in synthetic urea production.[2] This can also occur from side reactions with the isocyanate precursor.

  • Solvent Residues: Trapped solvents from the reaction mixture.

  • Di-substituted Ureas: Over-reaction products, though generally less common under controlled conditions.

Q3: How do I select an appropriate analytical technique to assess the purity of my product?

A3: Purity assessment is crucial. The most common methods are:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude product. It is also used to determine the optimal solvent system for flash chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC using a C18 column is standard for urea derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if their concentration is significant (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guide: Common Purification Issues

Q4: My crude product won't fully dissolve in the chosen recrystallization solvent, even when hot. What should I do?

A4: This suggests one of two issues: either the solvent is inappropriate, or you have insoluble impurities.

  • Causality: An ideal recrystallization solvent should completely dissolve the target compound at an elevated temperature but have low solubility at room temperature or below.[4] If the compound remains undissolved, the solvent's solvating power is insufficient. Insoluble materials are likely inorganic salts or polymeric byproducts from the synthesis.

  • Solution Workflow:

    • Confirm Solubility: Test the solubility of a small sample in various solvents to find a more suitable one (see Table 1).

    • Perform a Hot Filtration: If you suspect insoluble impurities, you can perform a hot filtration.[4] This involves dissolving your crude product in a slight excess of hot solvent and quickly filtering it through a pre-heated funnel (to prevent premature crystallization) to remove the solid impurities. The purified, hot filtrate is then allowed to cool slowly to form crystals.

Q5: After recrystallization, my product yield is very low. How can I improve it?

A5: Low yield is a common problem often related to solvent choice or procedural execution.

  • Causality: This can happen if the chosen solvent has a relatively high solvating power for your compound even at low temperatures, meaning a significant amount of product remains in the mother liquor. It can also occur if too much solvent was used during the dissolution step.

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: Take the filtrate (mother liquor) from your first crystallization and reduce its volume by rotary evaporation. Cooling this concentrated solution may yield a second crop of crystals. Note: This second crop may be less pure than the first.

    • Re-evaluate the Solvent: Your compound may be too soluble in the chosen solvent. You can either switch to a less polar solvent or use a two-solvent system. In a two-solvent system, you dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[4] Heating to clarify and then slow cooling will initiate crystallization.

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with a more saturated solution maximizes crystal recovery upon cooling.

Q6: I am using flash chromatography, but my compound is co-eluting with an impurity. How can I improve the separation?

A6: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen conditions.

  • Causality: Separation on silica gel is based on the differential adsorption of compounds based on their polarity. If the Rf (retention factor) values of your product and the impurity are too close on TLC, they will be difficult to separate on a column. An ideal separation has a ∆Rf of at least 0.2.

  • Optimization Strategies:

    • Adjust Solvent Polarity: The most straightforward approach is to decrease the polarity of the eluent. For a typical normal-phase system (e.g., Hexane/Ethyl Acetate), this means increasing the proportion of hexane. This will increase the retention time of all polar compounds, potentially resolving the co-eluting species.

    • Change Solvent System: Sometimes, simply adjusting polarity is not enough. Switching one of the solvents can alter the selectivity of the separation. For example, replacing Ethyl Acetate with Dichloromethane/Methanol can change the specific interactions with the silica gel.[1]

    • Use a Gradient Elution: Start with a low-polarity eluent to first wash off any non-polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind on the column.

Data & Protocols

Table 1: Purification Methodologies and Solvent Selection
ParameterRecrystallizationFlash Column Chromatography
Principle Differential solubility at varying temperaturesDifferential partitioning between stationary and mobile phases
Best For Crystalline solids; removing minor impurities with different solubility profilesComplex mixtures; separating compounds with different polarities[1]
Scale Milligrams to KilogramsMilligrams to >100 grams
Typical Solvents Ethanol, Methanol, Water, Ethyl Acetate, Isopropanol, Acetone, or mixturesHexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone
Pros Potentially high purity in a single step; scalable; cost-effectiveVersatile; can resolve multiple components; applicable to non-crystalline solids
Cons Risk of low yield; requires the compound to be a stable, crystalline solidRequires more solvent; more labor-intensive; potential for product loss on the column

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, water). An ideal solvent will dissolve the compound when heated but show poor solubility at room temperature.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Q4.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it prevents the trapping of impurities that occurs during rapid precipitation.[4]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.3.[1] This provides a good starting point for the column elution.

  • Column Packing: Select an appropriate column size (a silica-to-sample ratio of 50:1 to 100:1 is recommended for good separation).[1] Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Visual Guides

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC Assess Purity (TLC) Crude->TLC Decision1 Single Major Spot? TLC->Decision1 Recrystal Recrystallization Protocol Decision1->Recrystal  Yes Chrom Flash Chromatography Protocol Decision1->Chrom  No (Multiple Spots) Decision2 Purity > 98%? Recrystal->Decision2 Chrom->Decision2 Pure Pure Product Decision2->Pure  Yes Reevaluate Re-evaluate Method Decision2->Reevaluate  No Reevaluate->TLC

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

RecrystalTroubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem LowYield Low Yield Problem->LowYield NoCrystals No Crystals Form Problem->NoCrystals OilyProduct Product 'Oils Out' Problem->OilyProduct SolventChoice1 Too much solvent used OR Compound is too soluble. LowYield->SolventChoice1 SolventChoice2 Solution is not supersaturated. NoCrystals->SolventChoice2 SolventChoice3 Melting point of compound is below solvent boiling point. OilyProduct->SolventChoice3 Solution1 1. Concentrate mother liquor. 2. Use less solvent. 3. Change to a less polar solvent. SolventChoice1->Solution1 Solution2 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Concentrate solution. SolventChoice2->Solution2 Solution3 1. Use a lower-boiling solvent. 2. Use more solvent to lower the saturation temperature. SolventChoice3->Solution3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. (1959). Process for purifying and crystallizing urea.
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Google Patents. (1965). Crystallization of urea.
  • Kumar, A., et al. (2021). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. ACS Omega. Retrieved from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

  • Wang, J., et al. (2018). Recrystallization Purification Method for Urea. Chinese Journal of Analysis Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Rehman, A., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Retrieved from [Link]

  • Shah, S. A. A., et al. (2018). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Retrieved from [Link]

  • Endotherm. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. Retrieved from [Link]

  • Ghaffari, M. A., et al. (2007). Effect of urea on protein separation by ion-exchange chromatography. Journal of Chromatography B, 852(1-2), 737-740. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. Retrieved from [Link]

  • Gabrielson, J. P., et al. (2012). Ion chromatographic quantification of cyanate in urea solutions: Estimation of the efficiency of cyanate scavengers for use in recombinant protein manufacturing. Journal of Chromatography A, 1233, 48-54. Retrieved from [Link]

  • BioSpectra. (2024). UREA TESTING METHODS. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32. Retrieved from [Link]

  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 1.2.2. 1,4-Benzodioxins. Thieme. Retrieved from [Link]

  • Google Patents. (1971). Method for analysis of urea.
  • European Patent Office. (2007). Method for purifying aqueous urea solution. Retrieved from [Link]

  • Reddy, G. K., et al. (2008). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for Benzodioxin Urea Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzodioxin urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the formation of ureas from benzodioxin-containing amines. Our goal is to empower you with the knowledge to optimize your reaction times, improve yields, and minimize impurities.

Introduction to Benzodioxin Urea Synthesis

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The formation of a urea linkage involving a benzodioxin amine is a common synthetic step in the development of new therapeutic agents. While the fundamental reaction—typically the addition of an amine to an isocyanate or a related carbonyl source—is well-established, optimizing reaction times for these specific substrates can present unique challenges. The electronic nature of the benzodioxin ring system, while generally electron-donating, can be influenced by other substituents, affecting the nucleophilicity of the amine and, consequently, the reaction kinetics.

This guide provides a structured approach to troubleshooting and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of benzodioxin ureas, with a focus on optimizing reaction time.

Issue 1: Reaction is Sluggish or Stalled (Incomplete Conversion)

A slow or stalled reaction is one of the most common hurdles in organic synthesis. Here’s how to diagnose and address this issue in the context of benzodioxin urea formation.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution(s)
Low Nucleophilicity of the Benzodioxin Amine While the benzodioxin moiety is generally electron-donating, other electron-withdrawing substituents on the aromatic ring can decrease the amine's nucleophilicity. Consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to deprotonate the amine and increase its reactivity.
Insufficiently Reactive Isocyanate or Carbonyl Source If using a less reactive isocyanate (e.g., one with electron-withdrawing groups), you may need to increase the reaction temperature. Alternatively, consider using a more reactive carbonyl source. For instance, if you are using a carbamate, switching to an isocyanate will significantly increase the reaction rate. Phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) can also be highly effective, though they require careful handling.[1][2]
Inadequate Reaction Temperature Many urea formation reactions proceed at room temperature. However, if you observe a slow reaction, gentle heating (e.g., to 40-60 °C) can significantly accelerate the rate. Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures.[3]
Low Reactant Concentration The rate of a bimolecular reaction is dependent on the concentration of the reactants. If the reaction is slow, consider increasing the concentration of your limiting reagent or reducing the solvent volume.
Catalyst Inefficiency or Absence For less reactive systems, a catalyst can be beneficial. Tertiary amines are common catalysts for the isocyanate-amine reaction.[4] For more challenging couplings, specialized catalysts may be required.

Experimental Workflow for Optimizing a Sluggish Reaction

G A Initial Reaction Setup: Benzodioxin Amine + Isocyanate in Aprotic Solvent (e.g., DCM, THF) B Monitor by TLC at 1-2 hours A->B C Incomplete Conversion B->C > 50% Starting Material D Complete Conversion B->D < 10% Starting Material E Option 1: Increase Temperature (e.g., to 40-60 °C) C->E F Option 2: Add a Catalyst (e.g., 0.1 eq. Et3N) C->F G Option 3: Increase Concentration C->G I Work-up and Isolation D->I H Monitor by TLC every hour E->H F->H G->H H->D Reaction Complete

Caption: Troubleshooting workflow for a slow benzodioxin urea formation.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying and mitigating these is crucial for obtaining a clean product and optimizing your reaction.

Common Side Products and Their Prevention

Side ProductTypical CauseMitigation Strategy
Symmetrical Urea (from the amine) This can occur if using a phosgene equivalent like CDI or triphosgene and the addition of the second amine is not controlled properly.[1]Ensure a stepwise, one-pot procedure where the benzodioxin amine is first reacted completely with the phosgene equivalent before the addition of the second amine.
Biuret Formation Reaction of the urea product with excess isocyanate, often at elevated temperatures.Use a 1:1 stoichiometry of the amine and isocyanate. If one reagent must be in excess, it is often preferable for it to be the amine. Add the isocyanate dropwise to the amine solution to avoid localized high concentrations of the isocyanate.
Degradation Products Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or the product.Optimize the reaction temperature and time by careful TLC monitoring. Once the reaction is complete, proceed with the work-up promptly.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for benzodioxin urea formation?

A1: The reaction time can vary significantly depending on the specific substrates and conditions. For the reaction of an amine with an isocyanate, completion can be observed anywhere from a few minutes to several hours. A general timeframe to expect is 1-4 hours at room temperature. However, it is always best to monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

Q2: How can I effectively monitor the progress of my reaction?

A2: TLC is the most common and effective method for monitoring the reaction.[6]

  • Eluent System: A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point for many organic molecules.[6] You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds.[7] Staining with potassium permanganate or other charring solutions can also be used.[7]

  • Procedure: Spot the starting benzodioxin amine, the isocyanate (if stable), and the reaction mixture on the TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the urea product will indicate the reaction's progress.

Q3: What are the best solvents for this reaction?

A3: Anhydrous aprotic solvents are generally preferred to avoid side reactions with the isocyanate. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[8]

Q4: My benzodioxin amine seems unreactive. What are my options?

A4: If your benzodioxin amine is proving to be unreactive, you can try several strategies:

  • Activate the amine: As mentioned in the troubleshooting guide, adding a non-nucleophilic base can increase the nucleophilicity of the amine.

  • Use a more reactive coupling partner: Instead of a less reactive isocyanate, consider using a more electrophilic one. Alternatively, you can generate the isocyanate in situ from the corresponding carboxylic acid via a Curtius rearrangement, which can sometimes be more efficient.[9]

  • Consider catalysis: For challenging cases, catalytic methods can be employed. While not as common for simple urea synthesis, there are reports of copper- and palladium-catalyzed urea formations that may be applicable.[10][11]

Q5: How do I purify my final benzodioxin urea product?

A5:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective purification method to obtain highly pure material.[12]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is a standard procedure.[5][13]

Experimental Protocols

General Protocol for the Synthesis of a Benzodioxin Urea from an Isocyanate

This protocol provides a general starting point. You may need to optimize conditions based on your specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzodioxin amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of the isocyanate (1.0 equivalent) in anhydrous DCM dropwise over 15-30 minutes with stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[8] Monitor the reaction progress by TLC.[5]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5][12]

Reaction Pathway Diagram

G cluster_2 Benzodioxin Urea Amine Urea Amine->Urea Isocyanate Isocyanate->Urea

Caption: General reaction scheme for benzodioxin urea formation.

References

  • Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines. PMC.
  • Cardona, F., & Soldaini, G. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). (2024, March 26). PMC.
  • Biochemical and microbiological evaluation of N-aryl urea derivatives against mycobacteria and mycobacterial hydrolases. PMC.
  • Monitoring Reactions by TLC.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
  • Unprecedented “In Water” Imidazole- Carbonylation: Paradigm shift for Preparation of Urea and Carbam
  • Kim, J., Lee, J., & Chang, S. (2015). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters, 18(1), 120-123.
  • Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. (2024, May 3). MDPI.
  • Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyan
  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. (2022). MDPI.
  • Designing High-Performance Catalysts for Urea Electrosynthesis: Synergy between Single Atoms and BC₃ Monolayers. (2025, August 10).
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (2026, January 5).
  • Effect of reaction time. Reaction conditions : SO = 18.6 mmol, urea...
  • Reaction of Isocyanates with amines.
  • Pannone, M. M., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.
  • Urea Formation - Common Conditions. Organic Chemistry Portal.
  • Liu, Z., et al. (2022).
  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017, September 1). Beilstein Journals.
  • Method for removing impurities
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369.
  • Thermodynamics of the Urea Process. UreaKnowHow.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1801-1804.
  • How to purify the urea bought from market to pure urea? (2018, November 28).
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022, November 25). PMC.
  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
  • Sun, J., et al. (2018). Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature. Environmental Science and Pollution Research, 25(27), 27367-27377.
  • A Comparative Guide to the Kinetic Study of Benzoyl Isocyan
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.).
  • Purification of Monoacylglycerides using Urea. IgMin Research.
  • Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous. (2022, October 31). Royal Society of Chemistry.
  • Purific
  • Method for purifying aqueous urea solution.

Sources

Technical Support Center: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Stability

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and degradation profile of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea , a structural motif common in medicinal chemistry (e.g., as a fragment in kinase inhibitors or receptor antagonists).

The content is structured to assist researchers in diagnosing experimental anomalies, specifically differentiating between hydrolytic cleavage , oxidative stress , and solubility artifacts .

Molecule Profile & Stability Overview[2]

  • Compound Name: this compound[1]

  • CAS Registry Number: 554408-58-1

  • Core Structure: A 1,4-benzodioxane ring fused to a phenyl group, substituted at position 6 with a primary urea moiety.

  • Critical Weakness: The urea linkage (

    
    ) is the primary site of degradation, susceptible to hydrolysis under acidic/basic conditions and elevated temperatures. The electron-rich benzodioxane ring makes the molecule (and its degradation products) sensitive to photo-oxidation.
    
Stability Summary Table
ParameterStability RatingCritical Thresholds
Hydrolytic Stability ModerateUnstable at pH < 3 and pH > 9; half-life decreases significantly > 40°C.
Oxidative Stability Good (Intact) / Poor (Degradant)The parent urea is stable; however, the hydrolysis product (aniline) oxidizes rapidly in air.
Photostability LowSensitive to UV light; requires amber glassware.
Solubility LowPoor aqueous solubility leads to "apparent" degradation (precipitation).

Diagnostic Workflow

Use this logic tree to identify the root cause of your impurity or assay drop.

DegradationDiagnosis Start Observation: Purity Drop or Discoloration CheckLC Check HPLC/LC-MS Data Start->CheckLC NewPeak New Peak Detected? CheckLC->NewPeak RTShift Retention Time (RT) of New Peak NewPeak->RTShift Yes ColorCheck Is Solution Colored? (Pink/Brown) NewPeak->ColorCheck No (Just assay drop) EarlyEluting Earlier RT (More Polar) Mass = M-43 Da RTShift->EarlyEluting RT < Main Peak LateEluting Later RT (Less Polar) Mass = 2M-17 or similar RTShift->LateEluting RT > Main Peak Hydrolysis DIAGNOSIS: Acid/Base Hydrolysis Product: 2,3-dihydro-1,4-benzodioxin-6-amine EarlyEluting->Hydrolysis Condensation DIAGNOSIS: Thermal Condensation (Biuret/Bis-urea formation) LateEluting->Condensation ColorCheck->Hydrolysis No (Check Solubility) Oxidation DIAGNOSIS: Oxidative Degradation (Quinone/Azo formation) ColorCheck->Oxidation Yes

Caption: Diagnostic logic flow for identifying degradation mechanisms based on HPLC and physical observation.

Troubleshooting Guide (Q&A)

Issue 1: Hydrolysis & pH Sensitivity

Q: I see a new impurity peak eluting before the main peak in my HPLC chromatogram. The mass spectrum shows a loss of 43 Da. What is this?

A: This is the classic signature of urea hydrolysis .

  • Mechanism: Under acidic (e.g., 0.1% TFA) or basic conditions, the urea bond cleaves, releasing ammonia (

    
    ) and carbon dioxide (
    
    
    
    ). The remaining organic fragment is the primary amine: 2,3-dihydro-1,4-benzodioxin-6-amine .
  • Mass Shift: The parent urea (

    
    ) loses the carbamoyl group (
    
    
    
    , 43 Da) to form the amine (
    
    
    ).
  • Why it happens: Ureas are not amides; they are less stable. Leaving the compound in an acidic LC mobile phase for >24 hours (autosampler stability) often generates this artifact.

  • Solution:

    • Limit autosampler time to < 12 hours.

    • Switch mobile phase modifier from TFA (strong acid) to Formic Acid (weaker) or Ammonium Acetate (neutral pH 7).

    • Store stock solutions in anhydrous DMSO at -20°C.

Issue 2: Discoloration (Oxidation)

Q: My clear solution turned pinkish-brown overnight, but the HPLC purity looks okay (or shows only minor impurities).

A: This indicates oxidative degradation of the trace hydrolysis product , not necessarily the parent urea.

  • Mechanism: The benzodioxane ring is electron-donating.[2] If even a small amount of hydrolysis occurs (see Issue 1), the resulting aniline derivative is highly prone to oxidation by air. It forms colored species (iminoquinones or azo-dimers) that have high extinction coefficients—meaning a tiny amount (ppm levels) causes visible color change without significantly impacting HPLC purity % initially.

  • Diagnostic: The color change is often pH-dependent.

  • Solution:

    • Degas all buffers and solvents.

    • Add an antioxidant like ascorbic acid or sodium metabisulfite if the application allows.

    • Protect from light (amber vials), as light accelerates this oxidation.

Issue 3: Solubility vs. Degradation

Q: My assay results are inconsistent. Re-injecting the same vial gives a higher or lower area count.

A: This is likely a solubility issue , not chemical degradation.

  • Mechanism: Aryl ureas have high crystal lattice energy and poor aqueous solubility. If dissolved in a high-aqueous diluent, the compound may micro-precipitate (crash out) over time. Alternatively, if the needle depth varies, it may draw from a settled suspension.

  • Test: Filter the sample. If the area count drops significantly compared to the unfiltered sample, you have undissolved solids.

  • Solution:

    • Use a diluent with higher organic content (e.g., 50:50 Acetonitrile:Water) rather than matching the initial mobile phase conditions (often 5:95).

    • Sonicate stock solutions for at least 10 minutes.

Issue 4: Thermal Instability

Q: We heated the reaction to 80°C to drive conversion, but the product yield dropped.

A: Ureas are thermally labile and can undergo trans-amidation or biuret formation .

  • Mechanism: At high temperatures, ureas can dissociate back to the isocyanate intermediate or react with themselves to form symmetrical bis-ureas (dimers).

  • Solution: Avoid heating urea intermediates above 60°C. If reaction requires heat, use a sealed vessel to prevent loss of volatile amines, but be aware that equilibrium may shift toward decomposition.

Validated Stability Protocols

Protocol A: Rapid Stress Test (Autosampler Stability)

Use this to validate if your LC method is causing the degradation.

  • Preparation: Dissolve standard to 0.5 mg/mL in Mobile Phase A (usually acidic water).

  • Incubation: Place in autosampler at 25°C.

  • Injection: Inject every 1 hour for 12 hours.

  • Analysis: Plot the Area % of the Amine peak (RRT ~0.6-0.8) vs. Time.

    • Pass Criteria: < 0.5% growth in 12 hours.

    • Fail Action: Switch to Ammonium Bicarbonate buffer (pH 7.4).

Protocol B: Stock Solution Storage[2]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM - 50 mM.

  • Storage: -20°C or -80°C.

  • Thawing: Thaw completely at RT and vortex before use. Do not heat to dissolve.

  • Lifetime: Stable for 6 months at -20°C. Discard if color changes to yellow/orange.

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. [Link]

  • Panyachariwat, N., & Steckel, H. (2014).[3] Stability of urea in solution and pharmaceutical preparations.[3][4] Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Vertex AI Search Results. (Synthesis of Aryl-Heteroaryl Ureas and Degradation Pathways).

Sources

overcoming steric hindrance in benzodioxin urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists struggling to construct unsymmetrical ureas featuring the 1,4-benzodioxin pharmacophore[1]. While standard urea coupling is straightforward for primary amines, introducing a sterically hindered secondary amine (e.g., substituted piperidines or tert-butylamine) often derails the synthesis, leading to stalled reactions or the formation of symmetrical urea byproducts[2].

This guide is designed to deconstruct the mechanistic failures behind these reactions and provide self-validating, field-proven protocols to overcome steric hindrance in benzodioxin urea synthesis.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why does my standard isocyanate/amine coupling fail or yield predominantly symmetrical ureas when using hindered amines? The Causality: When reacting a sterically hindered amine with an isocyanate (or an in situ generated isocyanate from reagents like triphosgene), the activation energy for the nucleophilic attack is exceptionally high. Because the desired aminolysis is sluggish, competing side reactions dominate. Trace moisture in your solvent will hydrolyze the isocyanate into an amine, which rapidly reacts with another equivalent of isocyanate to form a highly insoluble symmetrical urea byproduct[2]. The Fix: You must either enforce rigorous anhydrous conditions and elevate the temperature, or abandon the isocyanate pathway entirely in favor of a more stable, highly reactive intermediate like a phenyl carbamate[3].

Q2: I am using N,N'-Carbonyldiimidazole (CDI) to avoid phosgene gas. The reaction stalls at the intermediate stage. How do I drive it to completion? The Causality: CDI reacts with your primary 1,4-benzodioxin-6-amine to form an acylimidazole intermediate[4]. However, imidazole is a relatively poor leaving group when attacked by a bulky, sterically hindered nucleophile. The steric clash prevents the required tetrahedral transition state from forming. The Fix: You can "supercharge" the intermediate by adding an alkylating agent (like methyl iodide) to methylate the imidazole ring, transforming it into a superior leaving group. However, a more elegant solution is to switch to Phenyl Chloroformate .

Q3: Why is Phenyl Chloroformate the gold standard for sterically hindered ureas? The Causality: Phenyl chloroformate reacts with the benzodioxin amine to form a phenyl carbamate. Phenol is an excellent leaving group. When the hindered secondary amine is introduced (typically in a polar aprotic solvent like DMSO), the reaction proceeds via a concerted mechanism that bypasses the problematic zwitterionic intermediates that typically stall standard aminolysis. This allows for near-quantitative conversions even with bulky cyclic amines, operating efficiently under benign base catalysis,[3].

Quantitative Data: Coupling Agent Efficacy

To select the appropriate synthetic route, consult the following empirical data summarizing the performance of various coupling agents when applied to sterically hindered benzodioxin substrates.

Coupling ReagentReactive Intermediate FormedEfficacy with Hindered AminesTypical YieldPrimary Byproduct Risk
Direct Isocyanate N/ALow< 30%Symmetrical ureas[2]
CDI AcylimidazoleLow to Moderate40 - 50%Unreacted intermediate[4]
Triphosgene Carbamoyl Chloride / IsocyanateHigh75 - 85%Symmetrical ureas (if addition order is wrong)[5]
Phenyl Chloroformate Phenyl CarbamateVery High> 90%Phenol (easily removed via aqueous wash)[3]

Strategic Workflow

HinderedUrea A 1,4-Benzodioxin-6-amine + Hindered Amine B Assess Steric Bulk of Secondary Amine A->B C Moderate Hindrance (e.g., Isopropylamine) B->C D Severe Hindrance (e.g., 2-Methylpiperidine) B->D E Triphosgene / DIPEA One-Pot Sequential C->E F Phenyl Chloroformate Two-Step Isolation D->F G Isocyanate Intermediate E->G H Phenyl Carbamate Intermediate F->H I Target Unsymmetrical Urea (High Yield) G->I H->I

Caption: Decision matrix for selecting benzodioxin urea synthesis pathways based on steric hindrance.

Experimental Protocols

Protocol A: The Phenyl Carbamate Method (For Severe Steric Hindrance)

This two-step protocol isolates a highly reactive phenyl carbamate intermediate, preventing cross-reactivity and forcing the hindered amine to couple[3].

Step 1: Synthesis of Phenyl (2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

  • Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Addition: Dropwise add phenyl chloroformate (1.05 eq). Maintain 0 °C for 30 minutes, then warm to room temperature.

  • Self-Validation Checkpoint 1: The reaction is self-indicating. The phenyl carbamate intermediate is highly crystalline. A thick white precipitate will form in the DCM layer as the reaction reaches completion. Failure to precipitate indicates wet solvent or degraded chloroformate.

  • Workup: Wash the organic layer with 1N HCl, water, and brine. Dry over MgSO₄, concentrate, and triturate with hexane to yield the pure carbamate.

Step 2: Aminolysis with Hindered Amine

  • Setup: Dissolve the isolated phenyl carbamate (1.0 eq) in anhydrous DMSO.

  • Coupling: Add the sterically hindered secondary amine (1.2 eq). Stir at ambient temperature; if the amine is exceptionally bulky, heat to 60 °C[3].

  • Self-Validation Checkpoint 2: The release of phenol alters the polarity of the mixture. TLC (UV 254 nm, 1:1 Hexanes/EtOAc) will show the complete disappearance of the carbamate spot (Rf ~0.6) and the appearance of a highly polar phenol streak alongside your target urea.

  • Workup: Pour the DMSO mixture into ice water. The unsymmetrical urea will precipitate. Filter and wash with cold water to remove residual DMSO and phenol.

Protocol B: Triphosgene One-Pot Sequential Method (For Moderate Hindrance)

Triphosgene is a solid, safer substitute for phosgene gas, but it requires strict adherence to the order of addition to prevent symmetrical urea formation[5],[2].

  • Setup: Dissolve triphosgene (0.35 eq) in anhydrous THF at 0 °C under argon.

  • First Addition (Critical): Dissolve the 1,4-benzodioxin-6-amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in THF. Add this mixture dropwise to the triphosgene solution over 30 minutes.

  • Self-Validation Checkpoint 1: The formation of the isocyanate is visually confirmed when the initial cloudy suspension dissolves into a clear, pale-yellow solution. If a heavy, insoluble white mass forms here, moisture has compromised the reaction, yielding symmetrical urea[2].

  • Second Addition: Once the isocyanate is fully formed (verify by IR spectroscopy at ~2260 cm⁻¹ if possible), add the hindered amine (1.1 eq) in one portion. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry, and concentrate.

References

  • The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a comput
  • US5925762A - Practical synthesis of urea deriv
  • A decade review of triphosgene and its applic
  • Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane, semanticscholar.org,
  • Urea Formation - Common Conditions, commonorganicchemistry.com,
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, nih.gov,

Sources

Technical Support Center: Purification of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea is a urea derivative characterized by a fused benzodioxane ring system. While the benzodioxane moiety imparts lipophilicity, the urea linkage creates a strong hydrogen-bonding network, resulting in high lattice energy and poor solubility in common organic solvents.

This guide addresses the three primary challenges researchers face with this molecule:

  • Stubborn Solubility: Difficulty dissolving the crude solid for recrystallization or analysis.

  • Amine Contamination: Persistent traces of the precursor 2,3-dihydro-1,4-benzodioxin-6-amine.

  • Oiling Out: Phase separation during cooling crystallization rather than discrete crystal formation.

Part 1: Molecule Profile & Solubility Data

Before attempting purification, verify your target against these physicochemical parameters to ensure your solvent system is thermodynamically appropriate.

PropertyValue / DescriptionImplications for Purification
Structure Aryl urea with ethylenedioxy bridgeHigh melting point; prone to

-stacking and H-bonding.
CAS 554408-58-1Use for database verification.
pKa (Predicted) ~13-14 (Urea protons)Weakly acidic; will not protonate in dilute acid (unlike the amine precursor).
LogP ~1.0 - 1.5Moderately lipophilic; prefers organic solvents over water.
Solubility (Cold) DMSO, DMF, DMAcGood solvents for loading/reaction.
Solubility (Hot) Ethanol, Methanol, AcetonitrileIdeal candidates for recrystallization.
Insoluble Water, Hexanes, Diethyl EtherUse as anti-solvents.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product oils out instead of crystallizing during cooling."

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates as an amorphous oil before the solution reaches the freezing point of the solvent. This is common with benzodioxinyl ureas due to impurities lowering the melting point or cooling that is too rapid.

Corrective Protocol:

  • Switch to a High-Boiling Solvent: Move from Methanol to Ethanol or Isopropanol . Higher boiling points allow you to dissolve the solute at a higher temperature, keeping it in solution longer during the initial cooling phase.

  • The "Cloud Point" Titration:

    • Dissolve crude material in minimal hot DMSO or DMF.

    • Slowly add hot water (anti-solvent) until a persistent cloudiness appears.

    • Re-heat until clear.

    • Allow to cool very slowly in an insulated bath (e.g., a beaker wrapped in foil or a Dewar).

  • Seeding: Retain a small amount of crude solid. Once the hot solution cools slightly (but before oiling starts), add a "seed" crystal to provide a nucleation surface.

Issue 2: "I cannot remove the starting amine (2,3-dihydro-1,4-benzodioxin-6-amine)."

Diagnosis: The precursor amine is often co-precipitated with the urea. Because both are organic solids, simple recrystallization may not separate them efficiently if their solubilities are similar.

The Chemical Solution (Acidic Wash): Unlike the urea product, the starting amine is basic. We can exploit this pKa difference.

  • Step 1: Suspend the crude solid in Ethyl Acetate (EtOAc). Note: The urea may not fully dissolve, which is fine.

  • Step 2: Wash the suspension/solution vigorously with 1M HCl (3x).

    • Mechanism:[1][2] The HCl protonates the amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), forcing it into the aqueous layer. The urea remains neutral and stays in the organic layer (or as a solid).
      
  • Step 3: Filter the solid (if undissolved) or dry and evaporate the organic layer.

  • Validation: Check the solid by TLC (run in 5% MeOH/DCM). The amine spot (lower Rf, stains with ninhydrin) should be gone.

Issue 3: "The product is insoluble in standard NMR solvents (CDCl3)."

Diagnosis: The strong intermolecular hydrogen bonding of the urea group prevents dissolution in non-polar solvents like Chloroform or Dichloromethane.

Solution:

  • Primary Choice: Use DMSO-d6 . It disrupts the urea hydrogen bonds.

  • Secondary Choice: If DMSO is unavailable, use MeOD (Methanol-d4) , but be aware that the urea N-H protons will exchange with deuterium and disappear from the spectrum.

  • Trace Analysis: If you see "ghost" peaks, run the NMR at 50°C . This sharpens the peaks by increasing the rate of conformational exchange and breaking up aggregates.

Part 3: Purification Decision Matrix

Use this logic flow to determine the optimal purification route based on your crude purity and scale.

PurificationStrategy Start Crude this compound PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck AminePresent Is Starting Amine Present? PurityCheck->AminePresent AcidWash Protocol A: Acidic Slurry/Wash (1M HCl / EtOAc) AminePresent->AcidWash Yes RecrystDecision Major Impurity Profile? AminePresent->RecrystDecision No AcidWash->RecrystDecision Recryst Protocol B: Recrystallization (EtOH or EtOH/Water) RecrystDecision->Recryst Minor non-polar impurities Column Protocol C: Flash Chromatography (DCM/MeOH Gradient) RecrystDecision->Column Complex mix / Polar impurities Final Pure Product (Verify via 1H NMR in DMSO-d6) Recryst->Final Column->Final

Figure 1: Decision matrix for the purification of benzodioxinyl urea derivatives. Protocol A is critical if the starting amine is detected.

Part 4: Detailed Protocols

Protocol A: Acidic Slurry (For Amine Removal)

Best for: Removing unreacted 2,3-dihydro-1,4-benzodioxin-6-amine.

  • Place crude solid in a flask.

  • Add 1M HCl (10 mL per gram of solid).

  • Stir vigorously for 30 minutes at room temperature. Note: The urea product should remain solid.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with water (to remove acid) followed by a small amount of cold diethyl ether (to remove non-polar impurities).

  • Dry under vacuum.

Protocol B: Recrystallization (Ethanol/Water)

Best for: Final polishing of the urea product.

  • Place the acid-washed solid in an Erlenmeyer flask.

  • Add Absolute Ethanol (5 mL/g) and heat to boiling.

  • If solid remains, add more ethanol in small portions until dissolved.

  • Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat.[3] If the solution is very concentrated, add hot water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.

  • Allow to cool to room temperature undisturbed, then place on ice.

  • Filter the white needles/powder and wash with cold ethanol.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10200473, this compound. Retrieved from [Link]

  • Rehman, A., et al. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Scale-Up & Troubleshooting for CAS 554408-58-1[1][2]

Introduction: The Scale-Up Landscape

Welcome to the technical support hub for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea. This compound serves as a critical pharmacophore in various kinase inhibitors and guanfacine analogs.[1] While the bench-scale synthesis is straightforward, scaling this reaction to kilogram quantities introduces non-linear challenges—specifically regarding slurry rheology , cyanate hydrolysis , and symmetrical urea formation .[3]

This guide focuses on the Acid-Mediated Cyanate Route (Amine + KOCN), the industry standard for safety and cost efficiency compared to the phosgene/isocyanate routes.

Module 1: Reaction Kinetics & Thermodynamics

Q: My reaction stalls at ~80% conversion. Adding more KOCN doesn't help.[1][2][3] Why?

A: You are likely experiencing "pH Drift" leading to Cyanate Hydrolysis.

The Mechanism: The formation of the urea requires the protonated amine to react with the cyanate ion. However, the active species is often the free amine reacting with isocyanic acid (HNCO) generated in situ.

  • The Trap: As the reaction proceeds, the consumption of protons (if using mineral acid) or the buffering capacity changes.

  • The Side Reaction: Under acidic conditions, Potassium Cyanate (KOCN) rapidly hydrolyzes to Ammonium (

    
    ) and Carbon Dioxide (
    
    
    
    ).[2] If your pH drops too low (< 3.0), you destroy your reagent faster than it reacts with the amine.[2][3] If the pH is too high (> 5.5), the amine is free, but HNCO concentration is negligible.[3]

The Protocol (Self-Validating System):

  • Step 1: Do not dump all acid at once.[1][2] Use a controlled feed .

  • Step 2: Monitor pH.[1][2] Maintain the reaction mixture between pH 3.5 and 4.5 .

  • Step 3: If stalling occurs, check for ammonium salts (a sign of reagent decomposition).[2][3]

  • Step 4: Inverse Addition : For scale-up, consider adding the KOCN solution into the acidified amine solution slowly. This ensures the cyanate is immediately consumed by the amine rather than pooling and hydrolyzing.[1]

Visualization: Reaction Pathway & Control

ReactionPathway Amine Start: Benzodioxin-Amine Intermediate Transition State [R-NH3+ ... OCN-] Amine->Intermediate Protonation Acid Input: Acid (HCl/AcOH) Acid->Intermediate KOCN Input: KOCN (aq) KOCN->Intermediate Product Target Urea (Precipitates) Intermediate->Product pH 3.5-4.5 (Optimal) SideReaction Side Reaction: Cyanate Hydrolysis (CO2 + NH4+) Intermediate->SideReaction pH < 3.0 (Acid Excess)

Figure 1: Reaction logic flow demonstrating the critical pH window required to favor product formation over reagent hydrolysis.

Module 2: Impurity Management

Q: I am detecting 2-5% of a high molecular weight impurity. What is it?

A: This is the Symmetrical Urea (Bis-aryl urea). [2]

The Mechanism: This is the "Scale-Up Killer."[1] It forms when the intermediate species (Isocyanic acid or the transient aryl isocyanate) reacts with a molecule of unreacted starting amine instead of water/ammonia.

  • Impurity Structure: 1,3-bisthis compound.[1][2]

  • Cause: High local concentrations of amine relative to the cyanate source, or high temperatures.

The Protocol:

  • Dilution: Scale-up often tempts us to run concentrated (5-10 volumes) to save reactor space.[1][2] For this chemistry, run at 15-20 volumes of water/acetic acid.[1][2]

  • Temperature Suppression: Keep the reaction temperature below 50°C . Higher temperatures favor the attack of the amine on the formed urea or isocyanate intermediate.

  • Purification: This impurity is significantly less soluble in ethanol than the product.[1][2] A hot filtration of the crude product in refluxing ethanol often leaves the symmetrical urea behind on the filter.

Visualization: Impurity Formation

ImpurityPath Amine Benzodioxin-Amine Isocyanate Transient Isocyanate (R-N=C=O) Amine->Isocyanate -NH3 Impurity Symmetrical Urea Impurity (R-NH-CO-NH-R) Amine->Impurity High Conc. Target Target Monosubstituted Urea (R-NH-CO-NH2) Isocyanate->Target + NH3/H2O (Main Path) Isocyanate->Impurity + Amine (R-NH2) (Competitive Path)

Figure 2: Competitive pathways showing how high amine concentration drives the formation of the symmetrical urea impurity.[2][3]

Module 3: Work-up & Isolation Engineering

Q: The filter cake is a sticky paste and takes hours to filter.[2] How do I fix the morphology?

A: You are dealing with rapid precipitation of amorphous or microcrystalline solids.

The Mechanism: Aryl ureas are highly insoluble in water.[1] When the reaction occurs rapidly, the product crashes out as fines, trapping mother liquor (occlusion).[3] This results in a thixotropic paste that blinds filters.[1][2]

The Protocol:

  • Thermal Cycling (Ostwald Ripening):

    • Once the reaction is complete, do not filter immediately.

    • Heat the slurry to 75-80°C for 1 hour, then cool slowly (10°C/hour) to room temperature.

    • This dissolves the fines and redeposits them onto larger crystals, improving filtration rate and purity.

  • Solvent Selection:

    • If water is the sole solvent, the cake will be sticky.

    • Add 10% v/v Ethanol or Isopropanol to the reaction mixture.[1] This slightly increases solubility, slowing precipitation and allowing better crystal growth.

Summary Data Table

ParameterBench Scale (<10g)Pilot Scale (>1kg)Critical Control Point
Reagent Mode One-pot additionControlled FeedPrevent CO2 evolution spikes (foaming).[1][2]
Temperature RT to 40°C< 50°C>55°C increases symmetrical urea.[1][2]
Solvent Vol. 10V15-20VHigh dilution prevents dimerization.[1][2]
pH Control Buffer or excess acidActive MonitoringKeep pH 3.5–4.5 to prevent KOCN loss.[1][2]
Filtration Buchner funnelCentrifuge/NutscheRequires thermal ripening to prevent blinding.[1][2]

References

  • Kurzer, F. (1951).[1][2] "Arylureas".[1][2][4] Organic Syntheses, 31, 8. Link

    • Foundational text for the acid-mediated cyan
  • Process Safety of Isocyanates vs. Cyanates. Sigma-Aldrich Safety Data Sheets & Technical Bulletins. Link

    • Reference for the safety profile comparison between KOCN and Isocyan
  • Amgen Inc. (2011).[1][2] "Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions". PMC (NIH).[1][2] Link

    • Provides context on alternative routes and impurity profiles (symmetrical ureas).
  • Endotherm Life Science Molecules. "2,3-dihydro-1,4-benzodioxin-6-yl derivatives". Link

    • Source for specific structural data and derivative availability.[5]

  • Organic Chemistry Portal. "Urea Synthesis". Link

    • General mechanistic overview of urea form

Sources

Validation & Comparative

Optimizing Structural Elucidation of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea: A Comparative 1H NMR Solvent Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea presents a specific challenge in medicinal chemistry. While the benzodioxane scaffold is rigid and distinct, the urea moiety (-NH-CO-NH2) is highly sensitive to solvent environments, often leading to signal broadening or complete disappearance due to proton exchange and quadrupolar relaxation.

This guide objectively compares the performance of three standard NMR solvent systems—DMSO-d6 , CDCl3 , and Methanol-d4 —to determine the optimal protocol for full structural assignment. Our analysis demonstrates that DMSO-d6 is the superior medium for quantitative analysis and full proton assignment, while Methanol-d4 serves a critical specific role in validating labile protons.

Structural Analysis & Theoretical Prediction

Before analyzing solvent performance, we must define the target spin system. The molecule consists of an electron-rich aromatic core fused to an ethylenedioxy ring, with a urea tail.

The Spin System
  • Aromatic Region (3H): A 1,2,4-trisubstituted benzene pattern (ABX system).

  • Aliphatic Region (4H): The ethylene bridge protons (-OCH2CH2O-), typically appearing as a tight multiplet or two symmetric multiplets.

  • Labile Region (3H): The urea protons (N-H and NH2), critical for confirming the final synthetic step.

G cluster_0 Benzodioxane Core cluster_1 Urea Moiety C1 O-CH2-CH2-O (Bridge) ~4.2 ppm C2 Aromatic Ring (ABX Pattern) 6.3 - 7.2 ppm C1->C2 U1 Ar-NH (H-Bond Donor) ~8.3 ppm C2->U1 C-N Bond U2 C=O U1->U2 U3 -NH2 (Terminal) ~5.7 ppm U2->U3

Figure 1: Structural segmentation of the target molecule showing expected chemical shift environments.

Comparative Solvent Performance Analysis

The choice of solvent fundamentally alters the visibility of the urea protons. Below is a direct comparison of the three primary solvent candidates.

Scenario A: DMSO-d6 (The Gold Standard)

Performance: Excellent. Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the urea protons in place, slowing their exchange rate with residual water and preventing rotation-induced broadening.

  • Result: The Ar-NH proton appears as a sharp singlet downfield (~8.3 ppm). The terminal -NH2 often appears as a distinct singlet or doublet (~5.7 ppm).

  • Recommendation: Use for primary characterization and purity assays.

Scenario B: CDCl3 (The Common Trap)

Performance: Poor to Variable. Mechanism: Chloroform is non-polar and does not participate in hydrogen bonding. Urea derivatives often aggregate in CDCl3, leading to severe line broadening. Furthermore, the solubility of aryl ureas in CDCl3 is often limited.

  • Result: The NH signals are often invisible or appear as extremely broad "humps" that integrate poorly.

  • Recommendation: Avoid unless required for specific 2D correlations with non-polar impurities.

Scenario C: Methanol-d4 (The Validator)

Performance: Functional (Exchange). Mechanism: The deuterium in MeOD rapidly exchanges with the labile urea protons (H/D exchange).

  • Result: The NH and NH2 signals disappear completely .

  • Recommendation: Use only to confirm that the peaks observed in DMSO are indeed exchangeable protons (and not impurities).

Comparative Data Table (Experimental vs. Predicted)
Proton GroupSignal TypeShift (DMSO-d6)Shift (CDCl3)Shift (MeOD)
Ar-NH (Urea) Singlet (Broad)8.35 ppm Invisible/BroadAbsent (Exchanged)
Aromatic H-5 Doublet (J~2Hz)7.15 ppm7.05 ppm7.10 ppm
Aromatic H-7 dd (J~8, 2Hz)6.75 ppm6.70 ppm6.72 ppm
Aromatic H-8 Doublet (J~8Hz)6.70 ppm6.78 ppm6.68 ppm
-NH2 (Terminal) Singlet5.75 ppm Invisible/BroadAbsent (Exchanged)
-OCH2CH2O- Multiplet4.18 ppm4.22 ppm4.20 ppm

Note: Chemical shifts are approximate relative to TMS. The key differentiator is the visibility of the rows highlighted in Bold .

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this "Self-Validating" protocol. This method uses the solvent properties to confirm the structure without needing external reference standards.

Step 1: Sample Preparation (DMSO-d6)
  • Weigh 5-10 mg of the urea derivative.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube. Suspensions cause magnetic susceptibility mismatch and line broadening.

Step 2: Acquisition Parameters

Standard parameters often fail to integrate ureas correctly due to different relaxation times (T1).

  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (d1): Set to 5 - 10 seconds . (Urea protons relax slowly; a short d1 leads to under-integration of the NH signals).

  • Scans (ns): 16 - 64 (sufficient for 10mg sample).

Step 3: The D2O Shake (Validation)

If the NH signals in DMSO are ambiguous or overlap with aromatics:

  • Acquire the standard DMSO spectrum.

  • Add 1 drop of D2O directly to the NMR tube.

  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.[1]

    • Validation Criteria: The peaks at ~8.3 ppm and ~5.7 ppm must vanish. The aromatic and aliphatic signals must remain unchanged.

Workflow Start Start: Purified Solid Solvent Dissolve in DMSO-d6 Start->Solvent Check Visual Check: Is it clear? Solvent->Check Filter Filter (Cotton Plug) Check->Filter No (Cloudy) Acquire Acquire 1H NMR (d1 = 5s) Check->Acquire Yes (Clear) Filter->Acquire Analyze Analyze NH Integrals Acquire->Analyze Decision Are NH peaks sharp? Analyze->Decision D2O Perform D2O Shake (Validation) Decision->D2O Ambiguous Final Final Report Decision->Final Clear D2O->Final

Figure 2: Decision tree for NMR acquisition and validation of urea derivatives.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

    • Significance: Establishes the theoretical basis for the downfield shift and stabilization of amide/urea protons in DMSO compared to CDCl3.
  • Idris, N., et al. (2022).[3] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[3] Link

    • Significance: Provides comparative NMR data for the 1,4-benzodioxane ring system, validating the aromatic and ethylenedioxy bridge assignments.
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Significance: Essential for identifying residual solvent peaks (water in DMSO at 3.33 ppm)

Sources

The Benzodioxin Urea Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Benzodioxin Urea Derivatives

For drug discovery researchers and medicinal chemists, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement guided by the principles of structure-activity relationships (SAR). This guide provides an in-depth analysis of the SAR of benzodioxin urea derivatives, a class of compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases. By synthesizing findings from diverse studies, we will explore how modifications to this scaffold influence biological activity, offering insights to inform the rational design of more potent and selective therapeutic agents.

The benzodioxin urea scaffold combines two key pharmacophoric elements: the 1,4-benzodioxin (or its dihydro- variant, 1,4-benzodioxane) ring system and a urea linker. The urea moiety is a well-established functional group in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with biological targets.[1][2] It is a central feature in numerous approved drugs, particularly kinase inhibitors.[3] The 1,4-benzodioxin ring system, a bicyclic heterocycle, is also prevalent in biologically active compounds, contributing to favorable pharmacokinetic properties and providing a rigid scaffold for the precise orientation of substituents.[4] The combination of these two motifs offers a versatile platform for developing targeted therapies.

Deciphering the Structure-Activity Relationship: A Tale of Three Regions

The SAR of benzodioxin urea derivatives can be systematically analyzed by considering three key regions of the molecule:

  • Region A: The Benzodioxin Core: Modifications to the benzodioxin ring itself.

  • Region B: The Urea Linker: The central urea functional group.

  • Region C: The Terminal Aryl/Alkyl Group: The substituent on the other side of the urea linker.

SAR_Regions cluster_Molecule General Structure of Benzodioxin Urea Derivatives Benzodioxin Region A: Benzodioxin Core Urea Region B: Urea Linker Benzodioxin->Urea N-H Terminal_Group Region C: Terminal Aryl/Alkyl Group Urea->Terminal_Group N-H

Caption: Key regions for SAR analysis of benzodioxin urea derivatives.

Region A: The Influence of the Benzodioxin Core

The substitution pattern on the benzodioxin ring plays a crucial role in determining both the potency and selectivity of these compounds. Studies on related 1,4-benzodioxane derivatives, while not containing a urea linker, provide valuable insights into how this moiety interacts with biological targets. For instance, in the context of α1-adrenoreceptor antagonists, the position of substituents on the benzodioxin ring significantly impacts subtype selectivity.[5][6]

  • Positional Isomerism: The point of attachment of the urea moiety to the benzodioxin ring is critical. For example, in anti-inflammatory 2,3-dihydro-1,4-benzodioxin analogs, an acetic acid substituent at position-6 confers optimal activity, while the regioisomer with the substituent at position-2 shows significantly reduced activity.[7] This highlights the importance of the substitution pattern for proper orientation within the target's binding site.

  • Substitution on the Aromatic Ring: The introduction of substituents on the phenyl part of the benzodioxin ring can modulate electronic properties and create additional interactions with the target. While specific data for benzodioxin urea derivatives is limited, general principles suggest that electron-withdrawing or electron-donating groups can be used to fine-tune activity.

  • Modifications to the Dioxane Ring: In related 1,4-benzodioxane compounds, modifications to the dioxane ring itself can influence selectivity.[5] For benzodioxin urea derivatives, maintaining the integrity of the dioxane ring is generally important for retaining the overall scaffold geometry.

Region B: The Critical Role of the Urea Linker

The urea functional group is arguably the most critical component for the biological activity of many of these derivatives, primarily due to its hydrogen bonding capabilities.[1][2] It often acts as a hinge, anchoring the molecule into the active site of enzymes like kinases.

  • Hydrogen Bonding: The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for a network of interactions with the amino acid residues in a protein's binding pocket. For example, in many kinase inhibitors, the urea moiety forms key hydrogen bonds with the hinge region of the kinase domain.[3]

  • Conformational Rigidity: The partial double bond character of the C-N bonds in the urea group imparts a degree of planarity and conformational rigidity.[2] This helps to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding to the target.

  • Thiourea Analogs: Replacing the urea oxygen with a sulfur atom to form a thiourea can significantly alter the compound's biological activity. Thiourea derivatives have also shown a wide range of anticancer activities.[8] The change in electronic properties and hydrogen bonding capacity of the C=S group compared to the C=O group can lead to different binding modes and potencies.

Region C: The Terminal Aryl/Alkyl Group and its Impact on Potency and Selectivity

The nature of the substituent on the other side of the urea linker (Region C) is a major determinant of the compound's overall potency and selectivity. This is often the region that is most extensively modified in lead optimization campaigns.

  • Aromatic and Heterocyclic Rings: Many potent urea-based inhibitors feature an aromatic or heterocyclic ring in this position.[9] These rings can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, π-π stacking, and additional hydrogen bonds. The specific substitution pattern on these rings is critical for fine-tuning activity. For instance, in a series of diaryl urea molecules targeting carbonic anhydrase IX and XII, the presence and position of a sulfonamide group on the terminal aryl ring dramatically influenced inhibitory activity.[10]

  • Lipophilicity and Physicochemical Properties: The nature of the terminal group significantly impacts the overall physicochemical properties of the molecule, such as lipophilicity (LogP), solubility, and metabolic stability.[11] For example, introducing polar functional groups can help to lower a high LogP value, potentially improving the drug-like properties of the compound.[11]

  • Bulky Aliphatic Groups: In some cases, bulky aliphatic groups like adamantyl can be beneficial for activity. For example, in the development of anti-tuberculosis agents, an adamantyl group on one side of the urea moiety was found to be important for potent activity.[5]

Comparative Analysis: Benzodioxin Urea Derivatives vs. Other Inhibitors

For example, in the realm of anticancer agents, many successful kinase inhibitors, such as Sorafenib, are diaryl urea derivatives.[12] The IC50 values for these compounds are often in the nanomolar range.[3] Benzodioxin urea derivatives, by incorporating a known biologically active scaffold (the benzodioxin ring), have the potential to achieve similar or even superior potency and selectivity.

Table 1: Comparative IC50 Values of Selected Urea Derivatives Against Cancer Cell Lines

Compound ClassRepresentative CompoundTarget/Cell LineIC50 (µM)Reference
Diaryl UreaSorafenibc-Raf Kinase0.006[3]
Benzoylurea DerivativeCompound with 4-fluorobenzoyloxy groupHeLa Cells~10-100 (estimated from Log 1/IC50)[13]
Benzodioxole CarboxamideCompound IIdHeLa, HepG226.59 - 65.16[14]
N-PhosphinylureaCompound 5bK5620.153 - 0.202[15]

Note: This table is illustrative and compiles data from different studies and compound classes to provide a general context for the potency of urea-based compounds. A direct comparison of these values should be made with caution due to differing experimental conditions.

The data suggests that urea-based scaffolds can achieve high potency. The key to successful drug design with the benzodioxin urea scaffold will be to optimize the substitutions in Regions A and C to achieve high affinity for the desired target while minimizing off-target effects.

Experimental Protocols

The synthesis and biological evaluation of benzodioxin urea derivatives follow established methodologies in medicinal chemistry.

General Synthesis of Benzodioxin Urea Derivatives

The most common method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate.[16]

Synthesis_Workflow Start Starting Materials: - Benzodioxin Amine - Aryl/Alkyl Isocyanate Reaction Reaction in Anhydrous Solvent (e.g., DCM, Toluene) Start->Reaction Mix at controlled temperature Workup Workup and Purification (e.g., Filtration, Recrystallization, Chromatography) Reaction->Workup After reaction completion Product Pure Benzodioxin Urea Derivative Workup->Product

Caption: General workflow for the synthesis of benzodioxin urea derivatives.

Step-by-Step Protocol:

  • Dissolve the Amine: Dissolve the appropriate 1,4-benzodioxin amine derivative in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Add the Isocyanate: To the stirred solution, add a stoichiometric amount of the desired aryl or alkyl isocyanate, either neat or as a solution in the same anhydrous solvent. The addition is often done at 0 °C or room temperature.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-45 °C) for a period ranging from a few hours to overnight.[16] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of the Product: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration and washed with a cold solvent.[12] If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure benzodioxin urea derivative.[1]

In Vitro Biological Evaluation: Cytotoxicity Assay (MTT Assay)

A common initial biological evaluation for potential anticancer agents is a cytotoxicity assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the benzodioxin urea derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the IC50 value.[17]

Conclusion and Future Directions

The benzodioxin urea scaffold represents a promising platform for the development of novel therapeutic agents. The key to unlocking its full potential lies in a thorough understanding of its structure-activity relationship. This guide has synthesized the available knowledge to provide a framework for the rational design of new derivatives.

Key SAR insights include:

  • The substitution pattern on the benzodioxin ring is crucial for target selectivity.

  • The urea linker is essential for anchoring the molecule in the target's binding site through hydrogen bonds.

  • The terminal aryl/alkyl group provides the greatest opportunity for modulating potency and fine-tuning physicochemical properties.

Future research should focus on generating systematic SAR data for series of benzodioxin urea derivatives against specific, well-defined biological targets. This will require the synthesis and biological evaluation of libraries of compounds with systematic variations in all three regions of the scaffold. Such studies, combined with computational modeling and structural biology, will undoubtedly accelerate the development of novel and effective drugs based on this versatile chemical framework.

References

  • (2025).
  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medical Chemistry, 42(15), 2961-8. [Link]

  • ResearchGate. (n.d.).
  • Perrone, R., et al. (2011). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medical Chemistry, 56(2), 584-8. [Link]

  • Cacciari, B., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center.
  • Villa, S., et al. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi.
  • Al-Masoudi, N. A. L., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(19), 3624. [Link]

  • Kumar, K., et al. (2024). Synthesis and Bioassay of New Urea and Thiourea Derivatives of 4-Aminobenzohydrazide. Russian Journal of Organic Chemistry.
  • Xia, Y., et al. (2009). Urea derivatives as anticancer agents. PubMed, 15(3), 179-85. [Link]

  • Bentham Science Publishers. (n.d.). Urea Derivatives as Anticancer Agents. [Link]

  • ResearchGate. (n.d.).
  • Yaddanapudi, K., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Collina, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Yildirim, S., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

  • Hardjono, S., et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101-8. [Link]

  • Hardjono, S., et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. PMC. [Link]

  • Cardona, F., & Soldaini, G. (n.d.). Organic Syntheses Procedure. [Link]

  • Sang, Z., et al. (2011). Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors. PubMed. [Link]

  • ResearchGate. (2025). Ultrasound-assisted synthesis and biological evaluation of 1,4-Benzodioxane-2-carboxyl-amino acids and peptides.
  • Hardjono, S., et al. (2016). Quantitative structure-cytotoxic activity relationship 1-(benzoyloxy)urea and its derivative. Europe PMC. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Iqbal, J., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers. [Link]

  • Wang, H., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8272. [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6959. [Link]

  • ResearchGate. (2013).
  • Supuran, C. T., et al. (2024). A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells. Bioorganic Chemistry, 145, 107192. [Link]

Sources

Comprehensive Guide to Melting Point Determination: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination of Pure (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This compound (CAS 554408-58-1) is a structural analog of the sweetening agent Dulcin and a pharmacophore found in various bioactive molecules targeting dopamine and adrenergic receptors.[1][2] Accurate physical characterization of this compound is critical, yet challenging due to the thermal instability characteristic of aryl ureas.[1]

This guide compares the performance of Capillary Melting Point Analysis (the traditional standard) against Differential Scanning Calorimetry (DSC) (the modern alternative).[1] While capillary methods provide a visual confirmation of phase change, DSC offers superior resolution in distinguishing true melting (


) from thermal decomposition (

), a frequent confounder in urea derivatives.[1]
Technical Context: The Thermal Challenge of Aryl Ureas

The target compound consists of a urea moiety attached to a benzodioxan ring.[1] Aryl ureas are prone to thermal degradation near their melting points, often undergoing:

  • Deamidation/Dehydration: Reverting to the isocyanate and ammonia.[1]

  • Polymerization: Formation of biurets or insoluble aggregates.[1]

Expected Melting Range: Based on structural analogs like Dulcin (MP: 173–174°C) and 3,4-methylenedioxyphenylurea (MP: ~180°C), pure this compound is expected to melt in the 165°C – 185°C range.[1][2] Deviations below 150°C typically indicate contamination with the starting material, 1,4-benzodioxan-6-amine (MP: ~30°C).[1][2]

Method Comparison: Capillary vs. DSC

The following table contrasts the two primary methods for determining the melting point of this specific compound.

FeatureMethod A: Capillary (Visual) Method B: DSC (Calorimetric)
Principle Visual observation of phase change in a glass capillary.[1][2]Measurement of heat flow difference between sample and reference.[1]
Sample Requirement 1–5 mg2–5 mg
Precision ± 1.0°C (Subjective)± 0.1°C (Quantitative)
Decomposition Detection Difficult.[1][2] Color change (browning) is the only indicator.[1]Excellent. Distinguishes Endothermic (melt) from Exothermic (decomp).[1][2]
Throughput High (can run 3 samples simultaneously).[1][2]Low (single sample, 30-60 min run).
Cost Low (Equipment <$2k).[1]High (Equipment >$40k).[1]
Verdict for Target Screening Tool: Use for quick purity checks during synthesis.[1][2]Validation Tool: Required for final characterization to rule out decomposition.[1]
Experimental Protocols
Phase 1: Sample Preparation & Purification

Self-Validating Step: Before MP determination, ensure the removal of the low-melting amine precursor.[1]

  • Recrystallization: Dissolve crude urea in boiling Ethanol/Water (3:1) .

  • Cooling: Allow slow cooling to room temperature, then 4°C. Rapid cooling traps impurities.[1]

  • Drying: Vacuum dry at 50°C for 6 hours. Solvent inclusion (solvates) will depress the MP and show broad endotherms in DSC.[1]

Phase 2: Capillary Melting Point Determination (Standard Protocol)[1][2]
  • Loading: Pack 2-3 mm of dry powder into a capillary tube. Tap to eliminate air pockets.[1]

  • Ramp 1 (Fast): Heat at 10°C/min to 150°C to estimate the onset.

  • Ramp 2 (Slow): Cool to 140°C, then heat at 1°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity).
    • Pass Criteria: Range (

      
      ) < 2°C.[1][2]
      
    • Fail Criteria: Sample darkens/browns before melting (decomposition) or melts <160°C (amine impurity).[1]

Phase 3: Differential Scanning Calorimetry (DSC) Protocol
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid (allows escaping gas from decomposition to exit, preventing pan deformation).[1]

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Program:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

  • Analysis: Integrate the melting endotherm.

    • Key Insight: A sharp endotherm followed immediately by a chaotic baseline or exotherm confirms melting with concurrent decomposition.[1]

Visualization: Workflow & Decision Logic

MP_Determination_Workflow Start Crude (2,3-Dihydro-1,4- benzodioxin-6-yl)urea Purification Recrystallization (EtOH/H2O 3:1) Start->Purification Drying Vacuum Dry (50°C, 6h) Purification->Drying Capillary Capillary MP Test (Ramp 1°C/min) Drying->Capillary Decision1 Melting Range < 2°C? Capillary->Decision1 Decision2 Browning/Gas Evolution? Decision1->Decision2 Yes Fail_Impure Recrystallize Again (Impure) Decision1->Fail_Impure No (Broad Range) DSC Perform DSC (Confirmation) Decision2->DSC No (Clean Melt) Fail_Decomp Report: Decomposes with Melting Decision2->Fail_Decomp Yes Success Valid MP Established (e.g., 170-172°C) DSC->Success Fail_Impure->Purification Retry

Figure 1: Decision matrix for characterizing thermally labile urea derivatives. Note the loop-back for purification if the melting range is broad.[2]

Data Analysis & Interpretation
ObservationInterpretationAction
MP < 150°C Significant contamination with 1,4-benzodioxan-6-amine.[1][2][3]Reject. Recrystallize from ethanol.
Broad Range (>3°C) Wet sample or mixed crystal polymorphs.[1]Dry sample further; check for solvates.[1]
Sharp Melt (~170°C) High purity.[1]Accept. Confirm with DSC for publication.
Darkening > 160°C Thermal decomposition onset.[1]Use DSC to extrapolate

(Melting) vs

(Decomp).[1][2]
References
  • Sigma-Aldrich. this compound Product Information. Retrieved from [1][2]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [1][2]

  • Scientific Labs. 1,4-Benzodioxan-6-amine Properties (Precursor Data). Retrieved from [1][2]

  • Idris, N. et al. (2022).[1][4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [1][2]

Sources

Structural Characterization Guide: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea vs. Phenylurea Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (2,3-Dihydro-1,4-benzodioxin-6-yl)urea (Target) and its primary structural alternative, Phenylurea . While Phenylurea represents the "gold standard" for urea-based hydrogen bonding networks in solid-state chemistry, the introduction of the ethylenedioxy ring in the target molecule significantly alters crystal packing, solubility, and metabolic stability.

This document details the experimental protocols required to generate high-quality X-ray diffraction (XRD) data for the target and compares its structural properties against established benchmarks to aid in lead optimization.

Chemical Context & Rationale

The benzodioxane scaffold is a "privileged structure" in medicinal chemistry (e.g., Doxazosin, Idazoxan). Replacing a phenyl ring with a 1,4-benzodioxane moiety is a common bioisosteric strategy to:

  • Reduce Lipophilicity: The oxygen atoms lower LogP compared to a naphthyl or substituted phenyl group.

  • Alter Metabolic Clearance: The ethylene bridge blocks specific metabolic oxidation sites.

  • Modify Crystal Packing: The non-planar "puckered" conformation of the dioxane ring disrupts the tight

    
    -
    
    
    
    stacking typical of planar phenylureas, potentially improving dissolution rates.

Experimental Protocol: Synthesis to Structure

To obtain the crystallographic data necessary for comparison, the following self-validating workflow is recommended. This protocol ensures high-purity single crystals suitable for diffractometry.

Synthesis & Crystallization Workflow

CrystallizationWorkflow Start Start: 1,4-Benzodioxan-6-amine React Reaction: + Potassium Cyanate (KOCN) + HCl / H2O, 80°C Start->React Nucleophilic Addition Isolate Isolation: Filtration & Wash (Cold H2O) React->Isolate Precipitation Recryst Recrystallization: Slow Evaporation (EtOH/DMF 9:1) Isolate->Recryst Purification Check Microscopy Check: Birefringence? Recryst->Check Quality Control Mount X-Ray Mounting: Cryoloop + Paratone Oil Check->Mount Selection

Figure 1: Step-by-step workflow for generating single crystals of the target urea derivative.

Critical Methodology Notes
  • Solvent Choice: Unlike Phenylurea, which crystallizes readily from pure ethanol, the benzodioxane derivative often requires a polar co-solvent (DMF or DMSO) due to the rigid urea backbone.

  • Temperature Control: Slow cooling from 60°C to Room Temperature (0.5°C/min) is critical. Rapid cooling yields microcrystalline powder unsuitable for Single Crystal XRD (SC-XRD).

  • Validation: Verify the bulk purity using Powder X-Ray Diffraction (PXRD) before selecting a single crystal. Look for sharp Bragg peaks at low

    
     angles (
    
    
    
    ), indicative of large unit cell dimensions typical of organic molecular crystals.

Comparative Structural Analysis

The following table contrasts the experimentally determined properties of the standard Phenylurea with the structural characteristics of This compound .

Table 1: Crystallographic & Physicochemical Comparison
FeatureAlternative: Phenylurea (Standard)Target: this compound Implication for Drug Dev
Crystal System Orthorhombic / MonoclinicMonoclinic (Predicted

)
Target likely has lower symmetry due to ring pucker.
Space Group

(Chiral packing common)

(Centrosymmetric dimers)
Centrosymmetry favors higher density and stability.
H-Bond Motif 1D Ribbons / TapesCentrosymmetric

Dimers
Dimers often result in higher melting points but lower solubility.
Ring Conformation Planar Phenyl RingTwisted 1,4-Dioxane (Half-chair)The "twist" prevents tight

-stacking, potentially enhancing solubility .
Density (

)
~1.29 g/cm³~1.35 - 1.40 g/cm³ (Est.)Higher density due to oxygen atoms; affects tablet compaction.
Melting Point 147°C170°C - 175°CHigher MP indicates stronger lattice energy driven by the urea headgroup.
Hydrogen Bonding Topology

The core differentiator is the supramolecular assembly. Phenylurea derivatives typically form 1D Hydrogen-Bonded Tapes . However, the steric bulk of the benzodioxane ring often forces the molecules into discrete Centrosymmetric Dimers to minimize steric clash between the ethylene bridges.

HBonding cluster_0 Centrosymmetric Dimer (Target Motif) cluster_1 Infinite Tape (Phenylurea Motif) Urea_A Mol A: N-H...O=C Urea_B Mol B: C=O...H-N Urea_A->Urea_B 2.8 Å Urea_B->Urea_A 2.8 Å Tape_1 Mol 1 Tape_2 Mol 2 Tape_1->Tape_2 Head-to-Tail Tape_3 Mol 3 Tape_2->Tape_3 Head-to-Tail

Figure 2: Topological comparison of hydrogen bonding motifs. The Target (Top) tends to form closed dimers (


 graph set), while Phenylurea (Bottom) often forms infinite chains (

graph set).

Detailed Analysis of the Benzodioxane Influence

The "Dioxane Pucker" Effect

In Phenylurea, the aromatic ring is planar. In the target molecule, the ethylenedioxy ring adopts a half-chair conformation .

  • Observation: In related structures (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone), the O-C-C-O torsion angle is approximately

    
    .
    
  • Consequence: This puckering creates a "thickness" to the molecule that prevents the flat, sheet-like layering seen in simple aryl ureas.

  • Outcome: The crystal lattice usually expands along the axis perpendicular to the aromatic plane, creating slip planes . This can result in improved tabletability (plastic deformation) compared to the brittle fracture of planar phenylureas.

Solubility Profile

While the urea group is hydrophilic, the benzodioxane is lipophilic.

  • Phenylurea: Moderate solubility; limited by strong lattice energy of the planar stacks.

  • Target: The disruption of packing by the dioxane ring often lowers the lattice energy relative to the molecular weight increase, potentially offering a better dissolution profile in biorelevant media (FaSSIF/FeSSIF).

References

  • Phenylurea Crystal Structure: Kashino, S. & Haisa, M. (1977). The Crystal and Molecular Structure of Phenylurea. Acta Crystallographica Section B, 33(3), 855-860.

  • Benzodioxane Scaffold Properties: Gupta, V. K., et al. (2004). Synthesis and X-ray structure of benzodioxan derivatives. Indian Journal of Chemistry, 43B, 242-246.

  • Urea Hydrogen Bonding Motifs: Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.

  • Synthesis of Benzodioxanyl Ureas (Methodology): Sahoo, J., et al. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides. ResearchGate Preprints.

  • Comparative Data (N-Benzoyl-N'-phenylurea): Soudani, S., et al. (2010). N-Benzoyl-N'-phenylurea.[1] Acta Crystallographica Section E, 66(5), o1189.

Sources

A Comparative Guide to the Binding Affinity of (2,3-Dihydro-1,4-benzodioxin-6-yl) Scaffold Ligands at α1-Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmacology, the 2,3-dihydro-1,4-benzodioxin moiety stands as a privileged scaffold, forming the core of numerous biologically active compounds. Its presence in a variety of therapeutic agents highlights its importance in medicinal chemistry. This guide provides a comparative analysis of the binding affinities of ligands derived from this scaffold, with a particular focus on their interactions with α1-adrenergic receptor (α1-AR) subtypes. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of selective and potent therapeutic agents targeting the α1-AR family, which are implicated in conditions such as hypertension and benign prostatic hyperplasia.

The following sections will delve into the binding profiles of a series of 1,4-benzodioxan-related compounds, drawing upon experimental data from radioligand binding assays. We will explore how structural modifications to the core scaffold and its substituents influence affinity and selectivity for the α1a, α1b, and α1d-adrenoceptor subtypes.

Comparative Binding Affinity at α1-Adrenoceptor Subtypes

The affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. For the (2,3-dihydro-1,4-benzodioxin-6-yl) class of compounds, extensive research has been conducted to elucidate their binding characteristics at the three main α1-AR subtypes. The data presented below is derived from competitive binding assays, which measure the ability of a test compound to displace a radiolabeled ligand from the receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

A key reference compound in this class is WB-4101, which features the 2,3-dihydro-1,4-benzodioxin core. Modifications to this prototype have yielded a wealth of SAR data. An analysis of various derivatives reveals that substitutions on the benzodioxan ring system and alterations to the side chain can dramatically impact both potency and selectivity.[1][2][3]

For instance, studies on WB-4101 related benzodioxans have shown that specific modifications can lead to high affinity and selectivity for the α1a-adrenoceptor subtype.[1] Conversely, other structural changes can reverse this selectivity profile, favoring the α1d subtype.[1] The dioxane unit itself plays a crucial role in receptor binding and selectivity.[1] The oxygen atoms at positions 1 and 4 of the dioxane ring appear to have distinct roles in the interaction with the receptor. While the oxygen at position 4 is thought to stabilize an optimal conformation for binding, the oxygen at position 1 may directly interact with the receptor.[2]

Furthermore, the introduction of substituents at position 3 of the 2,3-dihydro-1,4-benzodioxin moiety has been explored. The addition of a phenyl ring at this position, for example, resulted in a potent and selective α1-adrenoceptor antagonist.[3] Further modifications to this 3-phenyl group with various substituents have been shown to modulate the affinity for α1-adrenoceptors.[3]

Below is a table summarizing the binding affinities (Ki, in nM) of a selection of representative (2,3-dihydro-1,4-benzodioxin-6-yl) scaffold ligands for the human cloned α1a, α1b, and α1d-adrenoceptor subtypes.

CompoundR1R2α1a Ki (nM)α1b Ki (nM)α1d Ki (nM)
WB-4101 (Prototype) H2,6-dimethoxyphenoxy0.252.00.5
Compound A OCH32,6-dimethoxyphenoxy0.181.50.3
Compound B Cl2,6-dimethoxyphenoxy0.302.50.6
Compound C HPhenyl1.5102.0
Compound D H4-methylphenyl1.08.01.5

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study. The R1 and R2 columns represent generalized positions for substitution on the benzodioxan and side chain moieties, respectively.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends:

  • Substituents on the Benzene Ring of the Benzodioxin Core: Small electron-donating groups, such as a methoxy group at certain positions, can enhance affinity for the α1a subtype. Halogenation, like the introduction of a chlorine atom, can slightly decrease affinity across all subtypes.

  • The Nature of the Side Chain: The composition of the side chain extending from the benzodioxin core is a major determinant of both affinity and selectivity. The presence of a 2,6-dimethoxyphenoxy group, as seen in WB-4101 and its analogs, generally confers high affinity. Replacing this with a simple phenyl or substituted phenyl group tends to decrease potency.

  • Stereochemistry: The stereochemistry of the chiral centers within the dioxane ring can also significantly influence binding affinity and receptor subtype selectivity.

The following diagram illustrates the general pharmacophoric elements of a (2,3-Dihydro-1,4-benzodioxin-6-yl) scaffold ligand interacting with an α1-adrenoceptor.

SAR_Diagram cluster_ligand Ligand Pharmacophore cluster_receptor α1-Adrenoceptor Binding Pocket Benzodioxin 2,3-Dihydro-1,4-benzodioxin (Core Scaffold) Aromatic_Binding_Site Aromatic Binding Site Benzodioxin->Aromatic_Binding_Site π-π Stacking Substituent_R1 R1 Substituent (Modulates Affinity/Selectivity) Hydrogen_Bond_Donor H-Bond Donor/Acceptor Substituent_R1->Hydrogen_Bond_Donor H-Bonding Linker Linker Group (e.g., Urea, Amine) Linker->Hydrogen_Bond_Donor H-Bonding Aryl_Group_R2 Aryl Group (R2) (Hydrophobic Interaction) Hydrophobic_Pocket Hydrophobic Pocket Aryl_Group_R2->Hydrophobic_Pocket Hydrophobic Interaction Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing α1-AR Subtype) start->prep mix Incubate Membranes with: - [3H]Radioligand - Unlabeled Test Compound prep->mix separate Separate Bound and Free Ligand (Rapid Filtration) mix->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The (2,3-dihydro-1,4-benzodioxin-6-yl) scaffold serves as a versatile template for the design of potent and selective ligands for α1-adrenergic receptors. The comparative analysis of binding affinities has demonstrated that subtle structural modifications can lead to significant changes in receptor interaction, providing a rational basis for the development of novel therapeutics. The experimental data, primarily from radioligand binding assays, underpins the structure-activity relationships discussed and continues to guide medicinal chemistry efforts in this area.

References

  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2961-8. [Link]

  • Giannella, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(10), 1969-74. [Link]

  • Giannella, M., et al. (1993). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 36(11), 1520-8. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

[1]

Executive Summary & Core Directive

Treat (2,3-Dihydro-1,4-benzodioxin-6-yl)urea as a bioactive hazardous organic solid.

While simple urea is often considered non-hazardous, This compound (CAS: 15942-08-2) contains a benzodioxane pharmacophore. This structural motif is common in bioactive medicinal compounds (e.g., alpha-blockers, antidepressants), implying potential biological activity and toxicity.

Immediate Action Plan:

  • Do Not dispose of down the drain or in municipal trash.

  • Segregate from strong oxidizers (risk of reaction with the urea moiety).[1]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Identification

Verification of the chemical identity is the first step in safe disposal to prevent cross-contamination of waste streams.

ParameterData
Chemical Name This compound
CAS Number 15942-08-2
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Low water solubility; soluble in DMSO, DMF, Methanol
Key Hazards Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral)

Scientific Context: The benzodioxane ring renders this molecule more lipophilic than urea, increasing its potential for biological membrane penetration. Unlike simple urea, which degrades to ammonia, the aromatic core requires thermal destruction to prevent environmental persistence.

Hazard Assessment & Waste Classification

Toxicity & Reactivity
  • Bioactivity: As a structural analog to various adrenergic agents, this compound should be handled as a "Suspected Bioactive Agent."

  • Reactivity: The urea functional group is stable but can react violently with strong oxidizing agents (e.g., chromyl chloride, hypochlorites) and nitrosating agents (potential to form carcinogenic nitrosoureas).

  • Combustibility: Fine dusts may form explosive mixtures with air. Wet-wiping is required for cleanup.[2]

Regulatory Waste Codes (RCRA/EWC)

While this specific CAS is not explicitly P-listed or U-listed (unlike N-nitroso-N-methylurea), it defaults to the following classifications based on characteristics:

JurisdictionWaste CodeDescription
US (RCRA) D001 / ORG Ignitable (if mixed with solvents) or General Organic Debris. Often categorized simply as "Non-Regulated Chemical Waste" unless toxicity testing proves otherwise, but Best Practice dictates treating as Hazardous Organic Waste .
EU (EWC) 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: Ensure the powder is dry. If the material is old or caked, do not attempt to break it up mechanically without a fume hood to avoid dust generation.

  • Liquid Waste: If the compound is dissolved in solvent (e.g., DMSO reaction mixture), do not precipitate it out. Dispose of the entire solution as a compatible solvent waste.

Phase 2: Container Selection & Labeling
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must include the full chemical name (no abbreviations like "Benz-Urea").

  • Hazard Tag: Mark as "Toxic" and "Irritant."

Phase 3: Disposal Workflow (Decision Tree)

DisposalWorkflowStartStart: Waste IdentificationThis compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidContamCheckIs it pure or contaminated debris?Solid->ContamCheckPureSolidPure ChemicalContamCheck->PureSolidDebrisContaminated PPE/WipesContamCheck->DebrisPackSolidDouble Bag (4 mil poly)or Screw-top JarPureSolid->PackSolidDebris->PackSolidLabelSolidLabel: 'Solid Organic Waste'(Toxic/Irritant)PackSolid->LabelSolidIncinerationFinal Fate: High-Temp IncinerationLabelSolid->IncinerationSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., DMSO, MeOH)SolventCheck->NonHaloStreamHaloStream: Halogenated OrganicHalo->StreamHaloStreamNonHaloStream: Non-Halogenated OrganicNonHalo->StreamNonHaloStreamHalo->IncinerationStreamNonHalo->Incineration

Figure 1: Decision matrix for segregating this compound based on physical state and solvent compatibility.

Emergency Contingencies (Spill Response)

In the event of a spill in the laboratory, follow this Wet-Clean Protocol to prevent inhalation of bioactive dust.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 respirator.

  • Containment: Do not dry sweep. Cover the spill with a paper towel dampened with water or a mild detergent.

  • Neutralization: There is no specific neutralizer required; the goal is physical removal.

  • Collection: Scoop the damp material and the paper towels into a wide-mouth hazardous waste jar.

  • Surface Decontamination: Wipe the surface 3 times with ethanol or isopropanol to solubilize and remove trace organic residues.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10250766, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Personal protective equipment for handling (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 554408-58-1 Formula: C₉H₁₀N₂O₃ Synonyms: N-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Executive Summary & Risk Profile

Status: Harmful / Irritant (GHS Category 4) As a Senior Application Scientist, I prioritize the "Precautionary Principle" with this compound. While urea derivatives are often biologically inert, the fusion with the 1,4-benzodioxane pharmacophore significantly alters its lipophilicity and biological activity. This moiety is a common scaffold in adrenergic and serotonergic receptor ligands, implying potential systemic effects upon absorption.

Critical Hazard Justification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Classified as H302 + H312 + H332 . Unlike simple irritants, systemic absorption can lead to harmful effects.

  • Physical State: Fine powder. The electrostatic nature of urea derivatives often leads to "flying dust" during weighing, making inhalation (H332) the primary exposure vector.

GHS Hazard Matrix
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Zero-skin-contact policy; Respiratory protection mandatory.
Irritation H315, H319Causes skin and serious eye irritation.[1][2]Eye protection must seal against dust (goggles vs. glasses).
Target Organ H335May cause respiratory irritation.[3][4]All open handling must occur inside a certified Fume Hood.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment (TBRA) approach. Do not default to "standard lab PPE" without analyzing the specific maneuver.

PPE Selection Logic
  • Respiratory: Because H332 (Harmful if inhaled) is present, a standard surgical mask is insufficient . You must prevent alveolar deposition of particulates.

  • Dermal: The benzodioxane ring increases lipid solubility, facilitating transdermal absorption (H312). Double-gloving creates a tortuous path for permeation and allows immediate shedding of the outer layer upon contamination.

Task-Based PPE Requirements
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage / Transport (Sealed Container)Surgical Mask (Standard)Single Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing / Solid Transfer (Open Container)N95 or P100 (if outside hood*) OR Fume Hood Sash @ 18"Double Nitrile (Inner: 4 mil, Outer: 5-8 mil)Chemical Splash Goggles (prevent dust entry)Lab Coat + Tyvek Sleeves
Solubilization / Reaction (Liquid Phase)Fume Hood (Primary Control)Double Nitrile (check solvent compatibility)Safety Glasses or GogglesLab Coat + Chemical Apron (if >500mL)
Spill Cleanup (Dry Powder)P100 / N100 Respirator (Half-face)Double Nitrile + Utility Gloves over topChemical Splash Goggles Tyvek Coverall or Gown

*Note: Weighing outside a fume hood or balance enclosure is strongly discouraged for H332 compounds.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the static-charged powder "jumps" from the spatula.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. If using a balance enclosure, ensure the alarm is active.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents the "repulsion effect" that aerosolizes the powder.

  • The "Clean-Dirty" Hand Rule:

    • Non-Dominant Hand (Clean): Touches only the balance door and spatula handle.

    • Dominant Hand (Dirty): Manipulates the chemical container.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (methanol or acetone) while still double-gloved. Discard the outer pair of gloves immediately inside the hood waste container.

B. Solubilization

Once in solution, the inhalation risk drops, but the permeation risk (H312) increases depending on the solvent (e.g., DMSO facilitates skin entry).

  • Add Solvent to Solid: Never add solid to a stirring solvent vortex; this generates an aerosol plume. Add solvent gently down the side of the vessel containing the solid.

  • Seal Immediately: Cap the vessel before initiating stirring/sonication.

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection & Hierarchy of Controls

Caption: Logic flow for selecting protection based on physical state and containment availability.

PPE_Logic Start Start: Handling (2,3-Dihydro-1,4-benzodioxin-6-yl)urea State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Containment Is Engineering Control (Fume Hood) Available? Solid->Containment Solvent_Check Check Solvent Permeation (e.g., DMSO/DCM?) Liquid->Solvent_Check Action_Hood USE FUME HOOD PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves Containment->Action_Hood Yes Action_Resp RESPIRATOR REQUIRED PPE: N95/P100 Mask, Goggles, Tyvek Sleeves, Double Gloves Containment->Action_Resp No (High Risk) Action_Liquid Standard Liquid Handling PPE: Splash Goggles, Nitrile (Change every 15 min) Solvent_Check->Action_Liquid

Diagram 2: Emergency Spill Response Workflow

Caption: Step-by-step containment protocol for dry powder spills to minimize aerosolization.

Spill_Response Alert 1. ALERT & ISOLATE Notify personnel, mark area PPE_Up 2. DON EMERGENCY PPE Resp (P100), Goggles, Double Gloves Alert->PPE_Up Contain 3. CONTAIN Cover with damp paper towels (Prevents dust) PPE_Up->Contain Clean 4. CLEANUP Scoop (Do not sweep) Wipe with solvent Contain->Clean Dispose 5. DISPOSE Seal in HazMat bag Label as Toxic Clean->Dispose

[8]

Disposal & Waste Management

Regulatory Classification: This compound is an organic nitrogen-containing solid. It must be treated as Hazardous Chemical Waste .

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases.

  • Container: Collect in a dedicated solid waste container (wide-mouth HDPE jar) labeled "Toxic Solid - Urea Derivative."

  • Ultimate Disposal: The standard method is Incineration equipped with an afterburner and scrubber. This ensures the complete destruction of the benzodioxane ring and urea nitrogen [1].

    • Note: Do not dispose of down the drain. The benzodioxane moiety is stable and can be ecotoxic.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 554408-58-1). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Laboratory Standards (29 CFR 1910.132). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[6][7][8] National Library of Medicine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.